(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNCZHNEDRTEP-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662531 | |
| Record name | (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332832-15-1 | |
| Record name | (1S)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride chemical properties
Technical Profile: (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride [1][2]
Executive Summary
This compound (also known as (S)-2-methoxy-α-methylbenzylamine HCl) is a high-value chiral building block used in the asymmetric synthesis of pharmaceutical intermediates.[1][2] Distinguished by the ortho-methoxy substituent on the phenyl ring, this compound offers unique steric and electronic properties compared to its para- and meta- isomers.[1][3] It serves two primary functions in drug development: as a chiral auxiliary for inducing stereoselectivity in C-C bond formation and as a resolving agent for the optical purification of chiral acids.[3]
Chemical Identity & Physicochemical Properties
The hydrochloride salt is the preferred form for storage and handling due to the oxidative instability and volatility of the free amine.[3]
Table 1: Chemical Identification
| Parameter | Details |
| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethanamine hydrochloride |
| Common Name | (S)-2-Methoxy-α-methylbenzylamine HCl |
| CAS Number (Free Base) | 68285-24-5 (Primary Reference) |
| CAS Number (HCl Salt) | Not widely indexed; typically prepared in situ or referenced via free base.[1][2] |
| Molecular Formula | C₉H₁₃NO[1][3][4] · HCl |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
| SMILES | CN.Cl |
Table 2: Physical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Free base is a colorless liquid.[1][2][3][5] |
| Melting Point | >200°C (Decomposes) | Typical for amine hydrochlorides.[1][3] |
| Solubility | High in Water, Methanol, Ethanol | Low solubility in non-polar solvents (Hexane). |
| Hygroscopicity | Moderate | Store in desiccated conditions.[1][3] |
| Optical Rotation | Negative (-) direction (neat/methanol) | Specific rotation |
Synthetic Pathways & Manufacturing
The synthesis of this compound is achieved through two primary industrial routes: Classical Optical Resolution and Asymmetric Reductive Amination .[1]
Method A: Classical Optical Resolution (Scalable)
This method is preferred for bulk manufacturing due to lower catalyst costs.[1][3] It relies on the formation of diastereomeric salts using inexpensive chiral acids.[3]
-
Racemization: Start with racemic 1-(2-methoxyphenyl)ethylamine.[1][3]
-
Salt Formation: React with (S)-(+)-Mandelic acid or L-Tartaric acid in ethanol/water.[1][3]
-
Fractional Crystallization: The (S)-amine-(S)-acid salt crystallizes out due to lower solubility compared to the (R)-(S) diastereomer.[1]
-
Basification: Treat the purified salt with NaOH to release the (S)-free base.[1][3]
-
Salt Formation: React with anhydrous HCl in diethyl ether or isopropanol to precipitate the target hydrochloride salt.[3]
Method B: Asymmetric Reductive Amination (High Purity)
Used for high-value, small-batch synthesis where enantiomeric excess (ee) >99% is required immediately.[1]
-
Reagents: Ammonium formate, Chiral Iridium or Rhodium catalyst (e.g., [Cp*RhCl2]2 with chiral diamine ligand).
-
Mechanism: Enantioselective hydride transfer to the in situ formed imine.[3]
Process Visualization: Optical Resolution Cycle
The following diagram illustrates the resolution workflow, a critical process for isolating the (S)-enantiomer.
Figure 1: Workflow for the optical resolution of the racemic amine to the desired (S)-HCl salt.[1]
Applications in Drug Discovery
Chiral Auxiliary
(S)-1-(2-Methoxyphenyl)ethanamine acts as a powerful chiral auxiliary in the synthesis of enantiopure carboxylic acids and aldehydes.[1]
-
Mechanism: It forms a diastereomeric imine or amide with a prochiral substrate.[3] The steric bulk of the ortho-methoxy group, combined with the α-methyl group, creates a highly defined "chiral pocket" that blocks one face of the molecule, forcing incoming reagents (nucleophiles or electrophiles) to attack from the opposite side.
-
Advantage: The ortho-methoxy group provides additional coordination sites (via the oxygen lone pair) for metal catalysts (e.g., Lithium or Magnesium), enhancing rigidity and stereocontrol compared to the unsubstituted phenylethylamine.[1]
Resolving Agent
Due to its basicity and rigid structure, this amine is used to resolve racemic acids, such as:
-
Chiral carboxylic acid intermediates (e.g., Ibuprofen analogs)[1]
-
Protocol: The amine is mixed with the racemic acid in a 1:1 molar ratio in a solvent like methanol.[3] The resulting diastereomeric salts are separated by crystallization.[3]
Analytical Characterization
To validate the identity and purity of the compound, the following analytical signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1]
-
δ 7.2 - 6.9 ppm (m, 4H): Aromatic ring protons.[1]
-
δ 4.6 ppm (q, 1H): Chiral center methine (-CH-).[1]
-
δ 3.8 ppm (s, 3H): Ortho-methoxy group (-OCH₃).[1] Note: This singlet is distinct from the para-isomer, appearing slightly downfield due to the ortho position.
-
δ 1.5 ppm (d, 3H): Methyl doublet (-CH₃).[1]
-
-
Chiral HPLC:
Handling, Stability & Safety
-
Storage: The hydrochloride salt is hygroscopic.[3] Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C.
-
Stability: Stable in solid form.[3] Aqueous solutions should be used immediately to prevent slow racemization or oxidation.[1][3]
-
Hazards (GHS Classification):
References
-
Thermo Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+% Product Specification.[1] Retrieved from .[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine.[1][3] Retrieved from .[1]
-
ChemicalBook. (S)-1-(2-Methoxyphenyl)ethylamine Properties and Suppliers. Retrieved from .[1]
-
TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents Technical Review. Retrieved from .[1]
-
Accela ChemBio. (S)-1-(2-Methoxyphenyl)ethanamine Product Data. Retrieved from .[1]
Sources
- 1. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1551680-75-1,2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | CAS#:41851-59-6 | Chemsrc [chemsrc.com]
- 5. 202185-84-0,Homopiperazine-1,4-bis(2-ethanesulfonic acid)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Safety and Handling of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
[1]
Part 1: Executive Summary & Chemical Identity[1]
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride is a chiral primary amine salt used extensively as a resolving agent, a chiral auxiliary, and a key intermediate in the synthesis of CNS-active pharmaceutical ingredients.[1] Its handling presents a dual challenge: managing the acute corrosivity typical of benzylic amines and preserving the enantiomeric integrity of the (S)-isomer against racemization.[1]
This guide moves beyond standard SDS data, integrating field-proven protocols for containment, synthesis, and emergency response.
Chemical Profile[1][2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | (S)-2-Methoxy-α-methylbenzylamine HCl; (S)-1-(2-Methoxyphenyl)ethylamine HCl |
| CAS Number | 68285-24-5 (Free Base); Note: HCl salt often indexed under free base or racemic CAS 17087-50-2 depending on vendor.[1][2] |
| Molecular Formula | C₉H₁₃NO[1][3][4][5][6] · HCl |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | High in water, methanol; Low in non-polar solvents (hexane, toluene) |
| Chirality | (S)-Enantiomer (Levorotatory in most solvents) |
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Mechanistic Toxicology
While standard SDSs classify this compound as Skin Corr.[1] 1B (Corrosive) and Acute Tox. 4 (Oral), the mechanistic risks require deeper understanding:
-
Caustic Tissue Damage: As a primary amine, the free base generated upon contact with physiological fluids (pH 7.[1]4) has a pKa ~9.5. It rapidly saponifies cell membrane lipids and denatures proteins, causing deep, penetrating chemical burns that may not be immediately painful due to nerve damage.[1]
-
Systemic Absorption: The ortho-methoxy substitution increases lipophilicity compared to unsubstituted benzylamine.[1] If the salt is neutralized on the skin, the free base can permeate the stratum corneum, carrying potential CNS risks structurally analogous to phenethylamines.
-
Respiratory Sensitization: Inhalation of dust or mist can cause severe upper respiratory tract irritation and potential sensitization (asthma-like symptoms) upon repeated exposure.[1]
GHS Classification Summary[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
Part 3: Operational Safety & Handling Protocols
Engineering Controls: The First Line of Defense
Do not handle this compound on an open bench. The hydrochloride salt is often a fine powder prone to static charge, leading to aerosolization.
-
Primary Containment: Use a certified chemical fume hood with a face velocity of 80–100 fpm.[1]
-
Static Control: Use an ionizing bar or anti-static weighing boat when transferring solids.[1] The HCl salt is hygroscopic; static cling often indicates moisture uptake is beginning.[1]
-
Inert Atmosphere: While the salt is stable, the free base (if generated in situ) readily absorbs CO₂ to form carbamates. Handle under Nitrogen or Argon when possible.[1]
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aromatic amines.[1]
-
Gloves (Routine): Double-gloving with Nitrile (minimum 5 mil) .[1] Change outer gloves immediately upon splash.[1]
-
Gloves (Spill/High Exposure): Laminate (Silver Shield/4H) or Viton .[1] Aromatic amines can permeate nitrile in <15 minutes.[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >10g or liquid solutions.
-
Body: Lab coat (cotton/poly blend) buttoned to the neck.[1] Chemical-resistant apron for scale-up operations.
Protocol: Safe Weighing and Dissolution
-
Context: The dissolution of amine salts in water is endothermic, but neutralization (free-basing) is highly exothermic.[1]
-
Weighing: Tare a dry, anti-static weighing boat inside the hood. Avoid using metal spatulas if the salt is "sticky" (hygroscopic); use PTFE-coated spatulas.[1]
-
Dissolution: Add the solid to the solvent, not vice versa, to prevent splashing.
-
Neutralization Warning: If converting to the free base using NaOH or NaHCO₃, add the base slowly at 0°C. The heat of neutralization can volatilize the free amine, creating a corrosive vapor hazard.
Part 4: Scientific Integrity - Handling for Enantiomeric Purity
Maintaining the (S)-configuration is critical.[1] Safety protocols must align with quality requirements to prevent re-work and additional exposure.[1]
-
Racemization Risk: Benzylic amines are susceptible to racemization via proton exchange at the benzylic carbon, particularly under:
-
Self-Validating Protocol: Always check optical rotation or chiral HPLC before using the material in a critical step.[1] If the melting point deviates by >2°C from the literature value (check CoA), suspect partial racemization or moisture uptake.
Part 5: Emergency Response & Visualizations
Decision Logic for Exposure
The following diagram outlines the critical decision path for exposure incidents, prioritizing immediate decontamination over neutralization.
Figure 1: Emergency response logic flow.[1] Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.
Safe Handling Workflow
This workflow ensures engineering controls are verified before the chemical is accessed.[1]
Figure 2: Operational workflow emphasizing containment and waste segregation.
Part 6: Storage and Stability
-
Hygroscopicity: The HCl salt will absorb atmospheric moisture, forming a sticky gum that is difficult to handle and weigh accurately.
-
Storage Conditions:
-
Shelf Life: Re-test optical purity every 12 months.
References
-
PubChem. (n.d.).[1] (1S)-1-(2-methoxyphenyl)ethanamine.[1][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Resistance Selection Chart for Protective Gloves. Retrieved October 26, 2023, from [Link]
-
Nugent, T. C.[1] (Ed.). (2010).[1] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Context on racemization risks of benzylic amines).
Sources
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- 2. 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride - High purity | EN [georganics.sk]
- 3. vsnchem.com [vsnchem.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-(2-Methoxyphenoxy)ethylamine hydrochloride monohydrate analytical standard, pharmaceutical impurity standard | Sigma-Aldrich [sigmaaldrich.com]
Principles of Chiral Resolution Using Primary Amines
A Technical Guide for Drug Development Scientists
Executive Summary
In pharmaceutical development, the separation of enantiomers (chiral resolution) remains a critical unit operation, particularly for achieving the high optical purity required by regulatory bodies (e.g., FDA, EMA). While asymmetric synthesis has advanced, diastereomeric salt crystallization remains the industrial workhorse due to its scalability and cost-efficiency.
This guide focuses on the application of chiral primary amines (e.g.,
Part 1: Fundamental Principles
The Thermodynamics of Diastereomeric Salt Formation
The core principle of resolution using primary amines relies on the reaction between a racemic acid (
Unlike enantiomers, which have identical physical properties in an achiral environment, these diastereomeric salts (n-salt and p-salt) possess distinct lattice energies and solubilities.
-
The Driving Force: The separation is driven by
, the difference in Gibbs free energy of solvation between the two salts. -
Primary Amine Advantage: Primary amines (
) are privileged resolving agents because they offer three protons for hydrogen bonding, creating rigid, highly crystalline supramolecular networks with carboxylic acids. This rigidity maximizes the lattice energy difference between the diastereomers.
The Rule of Reciprocity (Marckwald Principle)
A heuristic often overlooked is the Marckwald Principle : If a chiral amine (e.g., (R)-PEA) effectively resolves a racemic acid, the enantiomer of that acid is likely a good resolving agent for the racemic amine. This reciprocity allows researchers to build internal libraries of "matching" acid-base pairs.
Part 2: Strategic Methodologies
The Pope-Peachey Method
Classical resolution uses a 1:1 stoichiometry of amine to acid. The Pope-Peachey method optimizes this by using only 0.5 equivalents of the chiral amine and 0.5 equivalents of an inexpensive achiral base (e.g., NaOH or triethylamine).
-
Mechanism: The chiral amine selectively precipitates the less soluble diastereomer.[3] The achiral base keeps the more soluble enantiomer in solution as an achiral salt.[3][4]
-
Benefit: Reduces the cost of expensive resolving agents by 50% and often improves enantiomeric excess (ee) by minimizing the co-crystallization of the "bad" salt.
Dutch Resolution (Nucleation Inhibition)
Developed by the Kellogg group, Dutch Resolution addresses the common failure mode where diastereomers form a solid solution or fail to crystallize.
-
The Concept: Instead of using one pure resolving agent, a "family" of structurally related amines is used (e.g., 90% Parent Amine + 10% Derivative).
-
Mechanism: The impurities (family members) act as nucleation inhibitors for the undesired diastereomer or growth promoters for the desired one. This selective inhibition prevents the "bad" salt from precipitating, yielding higher purity crystals of the desired salt.
Part 3: Experimental Workflow & Visualization
Mechanism of Action
The following diagram illustrates the thermodynamic pathway of resolution, distinguishing between the solid phase (crystals) and the liquid phase (mother liquor).
Figure 1: Thermodynamic pathway of diastereomeric salt resolution.
Screening Protocol (Decision Tree)
This workflow guides the selection of the optimal resolving agent.
Figure 2: Decision matrix for resolving agent screening and optimization.
Part 4: Experimental Protocols
Standard Screening Protocol
Objective: Identify a "hit" amine that yields crystalline salt with
-
Preparation:
-
Prepare 0.1 mmol of racemic acid in 10 separate vials.
-
Dissolve in 0.5 mL of solvent (EtOH, iPrOH, or EtOAc).
-
-
Addition:
-
Add 0.1 mmol (1.0 eq) of different chiral primary amines to each vial.
-
Key Agents: (R)-
-Phenylethylamine, (R)-1-(1-Naphthyl)ethylamine, (R)-Phenylglycinamide.
-
-
Crystallization:
-
Heat to reflux to ensure full dissolution (clear solution).
-
Cool slowly to room temperature (approx.
). -
If no crystals form after 24h, scratch the glass or add an anti-solvent (Hexane).
-
-
Analysis:
-
Filter crystals.
-
Dissolve a small sample in mobile phase.
-
Analyze via Chiral HPLC.[4]
-
Pope-Peachey Optimization Protocol
Use Case: When the standard resolution works but is too expensive or yield is limited by solubility.
-
Dissolve 10 mmol of Racemic Acid in Ethanol.
-
Add 5 mmol (0.5 eq) of Chiral Primary Amine.
-
Add 5 mmol (0.5 eq) of NaOH (or Triethylamine).
-
Heat to reflux and cool slowly.
-
Result: The chiral amine will preferentially complex with the matching enantiomer (forming the less soluble salt), while the non-matching enantiomer remains in solution as the highly soluble Sodium salt.
Part 5: Key Primary Amines for Resolution
| Resolving Agent | Structure Features | Best For |
| Benzylic primary amine. Rigid, cheap, both enantiomers available.[5] | General purpose. Small carboxylic acids (e.g., Ibuprofen derivatives). | |
| 1-(1-Naphthyl)ethylamine | Larger aromatic surface area ( | Acids with large aromatic groups where PEA fails. |
| Phenylglycinamide | Amide H-bond donors + Primary amine. | Acids requiring multi-point hydrogen bonding. |
| 2-Amino-1-butanol | Aliphatic, hydroxyl group. | More polar acids; antibiotics. |
Part 6: References
-
Pasteur, L. (1853). Recherches sur les alcaloïdes des quinquinas. Comptes Rendus de l'Académie des Sciences. (Foundational work on salt resolution).
-
Pope, W. J., & Peachey, S. J. (1899).[4] The application of powerful optically active acids to the resolution of feebly basic substances. Journal of the Chemical Society, Transactions. Link
-
Nieuwenhuijzen, J. W., et al. (2005).[6] The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts.[6] Chemistry – A European Journal.[6] Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[7] CRC Press.[7] (Comprehensive data on specific agents).
-
Saigo, K., et al. (1996). Optical Resolution of
-Methylbenzylamine and Its Derivatives by Preferential Crystallization. Bulletin of the Chemical Society of Japan. Link
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Retort [www1.udel.edu]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The Role of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride as a Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount, particularly in the synthesis of chiral drugs where enantiomeric purity can be the difference between therapeutic efficacy and adverse effects.[1] Chiral auxiliaries, temporarily incorporated stereogenic groups, offer a robust and predictable strategy for inducing chirality in prochiral substrates.[1] This guide provides a comprehensive technical overview of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride, a promising yet under-documented chiral auxiliary, exploring its mechanistic underpinnings, practical applications, and its place within the broader context of asymmetric synthesis.
Introduction to Asymmetric Synthesis and the Chiral Auxiliary Approach
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern drug development. Chiral auxiliaries represent a powerful class of reagents that enable this control. The general workflow involves the covalent attachment of an enantiomerically pure auxiliary to a prochiral substrate, followed by a diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and is ideally recovered for reuse.[1][2]
(S)-1-(2-Methoxyphenyl)ethanamine, a derivative of the well-known (S)-1-phenylethylamine, has emerged as a valuable tool in this field. Its hydrochloride salt is often used for its stability and ease of handling. This guide will delve into the specific attributes that make this particular auxiliary effective.
Mechanistic Principles of Stereocontrol
The stereodirecting power of (S)-1-(2-Methoxyphenyl)ethanamine stems from a combination of steric and electronic effects. When attached to a substrate, typically forming an amide linkage with a carboxylic acid, the auxiliary creates a chiral environment that dictates the facial selectivity of subsequent reactions, such as enolate alkylation or aldol additions.
The Role of the Ortho-Methoxy Group: Chelation Control
The defining feature of this auxiliary is the methoxy group at the ortho position of the phenyl ring. This group is not merely a steric encumbrance but plays a crucial role in organizing the transition state through chelation. In reactions involving metal enolates (e.g., lithium enolates), the methoxy oxygen can coordinate to the metal cation, creating a rigid, bicyclic-like transition state. This chelation restricts the conformational freedom of the molecule, leading to a highly ordered arrangement that favors the approach of an electrophile from one specific face.
Caption: Chelation by the o-methoxy group rigidifies the transition state.
This chelation-controlled model contrasts with the purely steric-based models for auxiliaries like the parent (S)-1-phenylethylamine, where the phenyl group simply acts as a bulky shield.[2] The additional coordination from the methoxy group in (S)-1-(2-Methoxyphenyl)ethanamine can lead to enhanced diastereoselectivity.
Core Applications and Experimental Protocols
This compound is primarily employed in the asymmetric synthesis of α-substituted carboxylic acids and their derivatives through diastereoselective enolate alkylation.
General Workflow for Asymmetric Alkylation
The overall process can be broken down into three key steps: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Sources
An In-depth Technical Guide to the Physical Characteristics of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into the identification, handling, and analysis of this important chiral intermediate.
Introduction: A Key Chiral Building Block in Medicinal Chemistry
This compound is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS). It serves as a crucial intermediate in the development of serotonin receptor agonists and antagonists, which are classes of drugs investigated for the treatment of anxiety, depression, and migraine.[1] The specific stereochemistry of the (S)-enantiomer is often critical for achieving the desired pharmacological activity and receptor selectivity.
This guide will detail the known physical properties, analytical characterization methodologies, and safe handling procedures for this compound. While specific experimental data for the (S)-enantiomer of the hydrochloride salt is not widely published, this document compiles information from closely related analogues and the racemic mixture to provide a robust predictive and methodological framework.
Chemical Identity and Molecular Structure
The structural integrity of a chiral intermediate is paramount. This compound is the salt formed from the reaction of the chiral amine (S)-1-(2-Methoxyphenyl)ethanamine with hydrochloric acid. This conversion is a standard practice in pharmaceutical development to improve the stability, crystallinity, and solubility of amine compounds.
| Identifier | Value | Source |
| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride | N/A |
| Synonyms | (S)-(-)-2-Methoxy-α-methylbenzylamine hydrochloride | N/A |
| CAS Number | Not explicitly assigned for the (S)-hydrochloride salt. | N/A |
| 68285-24-5 (for the (S)-free base) | [2] | |
| 17087-50-2 (for the racemic hydrochloride salt) | [2] | |
| Molecular Formula | C₉H₁₄ClNO | [2] |
| Molecular Weight | 187.67 g/mol | [2] |
Physicochemical Properties
| Property | (S)-1-(2-Methoxyphenyl)ethanamine (Free Base) | This compound (Expected) |
| Appearance | Liquid | White to off-white crystalline solid |
| Melting Point | Not applicable (Liquid at room temperature) | Expected to be a defined melting point, higher than the free base. |
| Boiling Point | 118 °C at 17 mmHg | Not applicable (decomposes at high temperatures) |
| Solubility | Soluble in water (22 g/L) | Expected to have high solubility in water and polar protic solvents like methanol and ethanol. |
| Sensitivity | Air sensitive | Likely hygroscopic |
| Storage | Store under an inert atmosphere in a cool, dry place. | Store in a tightly sealed container in a dry and well-ventilated place, protected from moisture. |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following workflow outlines the critical analytical methods.
Caption: Analytical Workflow for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be required.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical; D₂O is a good choice for hydrochloride salts due to its polarity.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.4 ppm, corresponding to the four protons on the methoxy-substituted benzene ring.
-
Methine Proton (-CH): A quartet adjacent to the amine and methyl groups, likely in the range of δ 4.0-4.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which will be concentration and solvent-dependent. In D₂O, this peak will exchange with the solvent and may not be observed.
-
Methyl Protons (-CH₃): A doublet in the range of δ 1.5-1.7 ppm due to coupling with the methine proton.
¹³C NMR Spectroscopy Protocol: The sample preparation and instrument setup are similar to ¹H NMR. A proton-decoupled ¹³C spectrum should be acquired.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most downfield.
-
Methine Carbon (-CH): A signal in the range of δ 50-60 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
FTIR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected IR Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-2850 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.
-
Mass Analysis: Acquire the mass spectrum.
Expected Mass Spectrum: The mass spectrum will show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₉H₁₃NO, which is approximately 152.1. The fragmentation pattern would likely involve the loss of the methyl group or cleavage of the ethylamine side chain.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the compound.
Chiral HPLC Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of cellulose or amylose, is a common starting point for the separation of chiral amines.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (typically around 270 nm for the phenyl ring).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100.
Caption: Chiral HPLC Method Development Workflow
Safety and Handling
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Given that related compounds are known to cause skin and eye irritation or burns, direct contact should be avoided.[3] The hydrochloride salt is likely hygroscopic and should be stored in a tightly sealed container in a desiccator or a dry box.
Conclusion
This compound is a valuable chiral building block with direct applications in pharmaceutical synthesis. While a complete set of experimentally determined physical constants is not widely available, this guide provides a comprehensive framework for its identification, characterization, and handling based on data from closely related compounds and established analytical methodologies. The protocols outlined herein represent a self-validating system for ensuring the quality and purity of this critical intermediate in a research and development setting.
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MySkinRecipes. 1-(2-Methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]
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An In-depth Technical Guide to the Stereochemistry of (S)-1-(2-Methoxyphenyl)ethanamine
Abstract
(S)-1-(2-Methoxyphenyl)ethanamine is a chiral primary amine and a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural motif, a substituted phenethylamine, is a common feature in a wide array of biologically active molecules.[1] The absolute configuration at the stereogenic center is critical, as enantiomers frequently exhibit profound differences in pharmacological activity, metabolic pathways, and toxicity.[2] This technical guide provides an in-depth exploration of the stereochemistry of (S)-1-(2-Methoxyphenyl)ethanamine, designed for researchers, scientists, and drug development professionals. It covers the foundational principles of its stereoisomerism, industrially relevant methods for obtaining the enantiomerically pure (S)-form, and, most critically, detailed, validated analytical protocols for the unambiguous determination of its stereochemical identity and purity.
Introduction: The Significance of Chirality in (S)-1-(2-Methoxyphenyl)ethanamine
1-(2-Methoxyphenyl)ethanamine possesses a single stereocenter at the carbon atom bearing the amino group, giving rise to two non-superimposable mirror images: the (S) and (R) enantiomers. The methoxy group at the ortho position of the phenyl ring influences the molecule's conformation and electronic properties, which can be pivotal for its interaction with chiral environments such as enzymes or receptors.[3]
In drug development, isolating the desired enantiomer (the eutomer) is often a regulatory and scientific necessity. The other enantiomer (the distomer) may be inactive, less active, or contribute to undesirable side effects.[2] Therefore, robust methods for both the preparation and the analytical confirmation of the stereochemically pure (S)-enantiomer are paramount. This guide provides the scientific rationale and field-proven methodologies essential for achieving this control.
Obtaining the Target Enantiomer: Chiral Resolution
While asymmetric synthesis can directly target the (S)-enantiomer, chiral resolution of the racemic mixture remains a widely employed and scalable strategy, especially in industrial settings.[4] The most common approach is the formation of diastereomeric salts using a chiral resolving agent.
Principle of Diastereomeric Salt Crystallization
This method leverages the reaction of a racemic amine with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent system.[4][5] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, and subsequent treatment with a base liberates the desired, enantiomerically enriched amine.
Common Chiral Resolving Agents for Amines
The selection of a resolving agent is often empirical and may require screening. For primary amines like 1-(2-Methoxyphenyl)ethanamine, derivatives of tartaric acid are a common and effective choice.[6]
-
(+)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid)
-
(-)-Mandelic Acid
-
(+)-Camphor-10-sulfonic acid
Experimental Workflow: Chiral Resolution
The following diagram illustrates the logical flow of a typical chiral resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Verification of Stereochemistry
Once the enantiomerically enriched product is obtained, its stereochemical purity must be rigorously confirmed. Several analytical techniques are employed for this purpose, with chiral HPLC and NMR spectroscopy being the most definitive for quantification.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound due to its high accuracy and resolution.[2][8]
Principle: The technique relies on a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[8] The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are exceptionally versatile for this purpose.[8][9]
Experimental Protocol: Chiral HPLC Separation
-
Objective: To determine the enantiomeric excess (e.e.) of (S)-1-(2-Methoxyphenyl)ethanamine.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: A polysaccharide-based chiral column, such as a DAICEL CHIRALPAK® series column (e.g., OD-H), is a strong starting point for method development for this class of compounds.[10]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) or Ethanol. A typical starting ratio is 90:10 (Hexane:IPA). For basic amines, the addition of a small amount of an amine modifier (e.g., 0.1% Diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.[9]
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the amine sample (approx. 1 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.7-1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 275 nm).
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Data Presentation: Representative HPLC Results
| Parameter | Value |
| Column | DAICEL CHIRALPAK OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | ~8.5 min (Hypothetical Major Peak) |
| Retention Time (R)-enantiomer | ~10.2 min (Hypothetical Minor Peak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot differentiate between enantiomers, it becomes a powerful tool for determining enantiomeric purity upon the addition of a chiral auxiliary.[11] This is typically achieved by using a Chiral Derivatizing Agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR.[12][13]
Principle: The (S)- and (R)-amines react with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride or a simpler agent like 2-formylphenylboronic acid with BINOL) to form a mixture of diastereomers.[12][13] In the NMR spectrum, chemically equivalent protons in the original enantiomers become diastereotopic in the resulting products, leading to distinct, well-resolved signals whose integration ratio corresponds directly to the enantiomeric ratio.
Caption: Principle of NMR analysis using a Chiral Derivatizing Agent (CDA).
Experimental Protocol: NMR with a Chiral Derivatizing Agent
-
Objective: To determine the enantiomeric purity of a chiral amine using ¹H NMR.
-
Materials: High-resolution NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃), chiral amine sample, and a suitable Chiral Derivatizing Agent.
-
Methodology:
-
Derivatization: In a small vial, dissolve the amine sample (1.0 eq) in a suitable solvent. Add the Chiral Derivatizing Agent (e.g., Mosher's acid chloride, 1.1 eq) and a non-nucleophilic base (if necessary). Allow the reaction to proceed to completion.
-
Sample Preparation: Remove the solvent under reduced pressure. Dissolve the resulting crude diastereomeric mixture in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.[8]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the -CH proton or the -OCH₃ protons) in each of the two diastereomers. Integrate the areas of these two signals to determine the enantiomeric ratio.[8]
-
Optical Polarimetry
Polarimetry is a classical, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14]
Principle: Each enantiomer rotates plane-polarized light to an equal but opposite degree. The (S)-enantiomer of 1-(2-Methoxyphenyl)ethanamine is levorotatory (rotates light to the left, designated with a '–' sign). The specific rotation [α] is a characteristic physical constant for a compound under defined conditions.
Protocol & Data Interpretation:
-
Measurement: The observed rotation (α) is measured using a polarimeter.
-
Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l x c) where:
-
T is the temperature (°C)
-
λ is the wavelength of light (typically 589 nm, the sodium D-line)
-
α is the observed rotation
-
l is the path length of the sample tube (dm)
-
c is the concentration of the sample (g/mL)
-
-
Interpretation: The measured specific rotation is compared to the literature value for the pure enantiomer. While excellent for confirming the identity of the bulk enantiomer, it is less precise than chromatographic methods for determining high enantiomeric excesses.
Data Table: Physical Properties
| Property | Value | Source |
| CAS Number | 68285-24-5 | [15][16][17] |
| Molecular Formula | C₉H₁₃NO | [15][18] |
| Molecular Weight | 151.21 g/mol | [16][18] |
| Physical Form | Liquid | [15][17] |
| Enantiomeric Excess | ≥98% (Commercially Available) | [19] |
Conclusion
The stereochemical integrity of (S)-1-(2-Methoxyphenyl)ethanamine is a critical quality attribute in its application as a synthetic intermediate. This guide has detailed the fundamental principles of its chirality and outlined a robust, multi-faceted approach to its stereochemical control. By combining scalable production methods like diastereomeric salt resolution with high-fidelity analytical techniques such as chiral HPLC and NMR spectroscopy, researchers and drug development professionals can ensure the production and use of this valuable building block with the highest degree of stereochemical purity and confidence.
References
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
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Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications. Available at: [Link]
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Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]
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Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Chiral analysis by NMR spectroscopy. Tesi di dottorato. Available at: [Link]
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Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
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(S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%, Thermo Scientific. Fisher Scientific. Available at: [Link]
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Chiral analysis. Wikipedia. Available at: [Link]
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Chiral resolution. Wikipedia. Available at: [Link]
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Supporting Information For: S1. DOI. Available at: [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
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A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
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Chiral Resolution Screening. Onyx Scientific. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
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(S)-1-(3-methoxyphenyl)ethylamine. PubChem. Available at: [Link]
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2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. PMC. Available at: [Link]
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Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4. ResearchGate. Available at: [Link]
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Supporting Information. DOI. Available at: [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of β-Lactams via Staudinger Cycloaddition Utilizing (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
Introduction: The Enduring Significance of Chiral β-Lactams
The β-lactam, a four-membered cyclic amide, is a cornerstone of medicinal chemistry. It forms the core structural motif of a vast class of antibiotics, including penicillins, cephalosporins, and carbapenems, which have revolutionized the treatment of bacterial infections.[1][2][3] Beyond their antimicrobial properties, enantiomerically pure β-lactams are highly valued as versatile chiral building blocks in organic synthesis, serving as precursors to amino acids, peptides, and other complex, biologically active molecules.[3][4]
The biological activity of these molecules is critically dependent on their stereochemistry. Therefore, the development of robust asymmetric syntheses to access single enantiomers is a paramount objective in pharmaceutical and chemical research.[5][6] The Staudinger ketene-imine [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most powerful and convergent methods for constructing the β-lactam ring.[2][7] This guide provides a detailed exploration of a diastereoselective Staudinger reaction, employing the chiral auxiliary (S)-1-(2-Methoxyphenyl)ethanamine to control the stereochemical outcome.
Principle of the Method: Chiral Auxiliary-Mediated Diastereoselection
The core strategy involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. In this protocol, (S)-1-(2-Methoxyphenyl)ethanamine serves this purpose.[8] The synthesis proceeds in three key stages:
-
Formation of a Chiral Imine: The chiral amine is condensed with a prochiral aldehyde to form a chiral imine (Schiff base). The stereocenter of the amine now imparts facial bias to the imine's C=N double bond.
-
Diastereoselective Staudinger Cycloaddition: The chiral imine undergoes a [2+2] cycloaddition with a ketene, generated in situ. The steric and electronic properties of the chiral auxiliary guide the ketene to attack one face of the imine preferentially, resulting in the formation of a β-lactam with high diastereoselectivity.[7][9]
-
Auxiliary Cleavage: The chiral auxiliary is removed from the β-lactam nitrogen to yield the desired, enantiomerically enriched N-H or N-substituted β-lactam.
The (S)-1-(2-Methoxyphenyl)ethanamine auxiliary is particularly effective due to the steric bulk of the methoxyphenyl group, which effectively shields one face of the imine, and potential coordinating effects from the methoxy group's oxygen atom that can help organize the transition state.
Mechanistic Pathway of the Staudinger Cycloaddition
The Staudinger reaction is generally understood to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition.[4][7]
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the electrophilic central carbon of the ketene.[1][10]
-
Formation of a Zwitterionic Intermediate: This attack generates a zwitterionic enolate intermediate. The stereochemistry of the final product is determined at this stage and during the subsequent ring-closing step.[4][10]
-
Conrotatory Ring Closure: The zwitterionic intermediate undergoes a 4π-electron conrotatory electrocyclic ring closure. The chiral auxiliary on the nitrogen atom directs this closure to predominantly form one diastereomer over the other.[1]
The following diagram illustrates the key steps in the reaction.
Caption: Mechanism of Chiral Auxiliary-Directed Staudinger Reaction.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acyl chlorides and triethylamine are corrosive and volatile; handle with care. Anhydrous solvents are critical for success.
Protocol 1: Synthesis of the Chiral Imine
This protocol details the formation of the Schiff base from an aldehyde and the chiral amine.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus with a condenser, add (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (1.0 eq), the desired aldehyde (1.05 eq), and toluene (approx. 0.2 M).
-
Neutralization: Add triethylamine (NEt₃, 1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the aldehyde and amine starting materials. The reaction is typically complete within 2-4 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting chiral imine is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective [2+2] Staudinger Cycloaddition
This protocol describes the crucial cycloaddition step. Ketenes are unstable and are generated in situ.[7][9]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral imine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).[1] Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add triethylamine (NEt₃, 1.5 eq) to the solution.
-
Ketene Generation & Reaction: In a separate syringe, prepare a solution of the desired acyl chloride (e.g., methoxyacetyl chloride, 1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold, stirring imine/base solution over 30-60 minutes. A slow addition rate is crucial to maintain a low concentration of the ketene and minimize polymerization.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
Monitoring: Monitor the reaction by TLC for the formation of the β-lactam product.
-
Quenching & Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate mixtures) to isolate the diastereomerically enriched β-lactam. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Oxidative Cleavage of the Chiral Auxiliary
This protocol describes a common method for removing the N-aralkyl auxiliary.
-
Dissolution: Dissolve the purified β-lactam (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add cerium(IV) ammonium nitrate (CAN, 2.5 eq) portion-wise over 15 minutes. The solution will typically change color.
-
Reaction: Stir the mixture at 0 °C, allowing it to warm to room temperature over 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting N-H β-lactam by flash column chromatography or recrystallization.
Workflow and Data Summary
The overall synthetic sequence is depicted below.
Caption: Overall workflow for the asymmetric synthesis of β-lactams.
Table 1: Representative Data for Asymmetric β-Lactam Synthesis
| Entry | Aldehyde (R¹) | Acyl Chloride (R², R³) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | Methoxyacetyl chloride | ~85% | >95:5 |
| 2 | Cinnamaldehyde | Phenoxyacetyl chloride | ~80% | >95:5 |
| 3 | Isobutyraldehyde | Acetoxyacetyl chloride | ~75% | >90:10 |
Note: Data are representative examples based on typical Staudinger reactions employing chiral auxiliaries. Actual results will vary based on specific substrates and precise reaction conditions.[2]
Troubleshooting and Expert Insights
-
Low Yield in Cycloaddition: This is often due to ketene polymerization. Ensure strictly anhydrous conditions and slow, controlled addition of the acyl chloride at low temperatures. Purity of the imine is also critical; impurities can interfere with the reaction.
-
Poor Diastereoselectivity: Reaction temperature is the most critical variable. Running the cycloaddition at temperatures warmer than -78 °C can significantly erode diastereoselectivity. The choice of solvent can also play a role; less polar solvents sometimes improve selectivity.
-
Incomplete Auxiliary Cleavage: If the CAN reaction stalls, add another small portion of the reagent. Ensure the reaction is not overly dilute. For substrates sensitive to strong oxidants, alternative deprotection strategies (e.g., catalytic hydrogenation for a benzyl-type group) may need to be explored.
-
Epimerization: The C3 proton of the β-lactam can be acidic. Exposure to strong bases or harsh conditions during work-up or purification can lead to epimerization and a loss of stereochemical purity. Use mild conditions and avoid prolonged exposure to basic or acidic media.
Conclusion
The use of this compound as a chiral auxiliary in the Staudinger reaction provides a reliable and highly diastereoselective route to valuable, enantiomerically enriched β-lactams. The protocols outlined herein offer a robust framework for researchers in synthetic chemistry and drug development. By carefully controlling reaction parameters, particularly temperature and reagent purity, this methodology enables access to key chiral synthons for the construction of complex molecular targets.
References
-
Organic Chemistry Portal. Staudinger Synthesis. [Link]
-
Wikipedia. Staudinger synthesis. [Link]
-
AMiner. Asymmetric Synthesis of Β‐lactams by the Staudinger Reaction. [Link]
-
Encyclopedia.pub. Synthesis of β-Lactams. [Link]
-
PubMed Central (National Center for Biotechnology Information). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. [Link]
-
Wiley Online Library. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis of β-lactams: recent examples. [Link]
-
PubMed Central (National Center for Biotechnology Information). Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]
-
ACS Publications. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. [Link]
-
PubMed Central (National Center for Biotechnology Information). Novel and Recent Synthesis and Applications of β-Lactams. [Link]
- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
PubMed Central (National Center for Biotechnology Information). Advances in the chemistry of β-lactam and its medicinal applications. [Link]
-
ResearchGate. Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 9. aminer.org [aminer.org]
- 10. Staudinger Synthesis [organic-chemistry.org]
Application Note: Asymmetric Aldol Reaction Protocol Utilizing (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis.
Abstract
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. This application note provides a detailed protocol for conducting an asymmetric aldol reaction using the chiral primary amine catalyst, (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride. The causality behind experimental choices, a self-validating protocol, and in-depth mechanistic insights are presented to ensure reproducibility and high enantioselectivity. This guide is designed to empower researchers to confidently apply this methodology in their synthetic endeavors, from academic research to industrial drug development.
Introduction: The Power of Asymmetric Organocatalysis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.[1] Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, has become an indispensable tool for medicinal chemists.[2] Among the various strategies, organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful and environmentally benign approach.[2]
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a fundamental C-C bond-forming reaction. When catalyzed by a chiral amine, this reaction can proceed with high levels of enantioselectivity, a process known as the asymmetric direct aldol reaction.[3] This is often achieved through an enamine-based mechanism, where the chiral amine reversibly condenses with a ketone or aldehyde donor to form a chiral enamine intermediate.[3][4][5] This enamine then attacks an aldehyde acceptor, with the stereochemical outcome dictated by the chiral environment of the catalyst.[4][5]
(S)-1-(2-Methoxyphenyl)ethanamine is a primary amine that has shown promise as a catalyst in such reactions. Its steric and electronic properties, conferred by the methoxy-substituted phenyl group, can effectively shield one face of the enamine intermediate, leading to high stereocontrol. The hydrochloride salt is often used for its stability and ease of handling.
Mechanistic Rationale: The Role of the Chiral Amine
The enantioselectivity of the (S)-1-(2-Methoxyphenyl)ethanamine-catalyzed aldol reaction is rooted in the formation of a transient chiral enamine and the subsequent diastereoselective transition state of the C-C bond-forming step.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle of the amine-catalyzed asymmetric aldol reaction.
The key to stereocontrol lies in the transition state of the reaction between the chiral enamine and the aldehyde. Theoretical studies suggest that these reactions proceed through a six-membered, chair-like transition state.[4] The bulky 2-methoxyphenyl group of the catalyst directs the incoming aldehyde to the less sterically hindered face of the enamine, leading to the preferential formation of one enantiomer of the aldol product.
Experimental Protocol
This protocol details the asymmetric aldol reaction between a generic ketone (e.g., cyclohexanone) and a generic aldehyde (e.g., 4-nitrobenzaldehyde). Researchers should optimize conditions for their specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Comments |
| This compound | ≥98% | Major suppliers | Store in a desiccator. |
| Aldehyde (e.g., 4-Nitrobenzaldehyde) | ≥98% | Major suppliers | Purify by recrystallization if necessary. |
| Ketone (e.g., Cyclohexanone) | ≥99% | Major suppliers | Distill before use. |
| Solvent (e.g., Dimethyl Sulfoxide, DMSO) | Anhydrous | Major suppliers | Use a freshly opened bottle or dry over molecular sieves. |
| Co-catalyst (e.g., Acetic Acid) | Glacial | Major suppliers |
Step-by-Step Procedure
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the asymmetric aldol reaction.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).
-
Causality: An inert atmosphere is crucial to prevent the reaction of the enamine intermediate with atmospheric oxygen and moisture, which can lead to side products and reduced yields. Flame-drying the glassware removes adsorbed water.
-
-
Solvent and Co-catalyst Addition: Add anhydrous DMSO (1.0 mL) and acetic acid (0.1 mmol, 10 mol%). Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Causality: DMSO is an excellent solvent for this reaction, promoting the solubility of the reagents and facilitating the reaction. The acidic co-catalyst is essential for the in-situ formation of the active primary amine from its hydrochloride salt and for catalyzing the formation of the enamine intermediate.
-
-
Ketone Addition: Add the ketone (e.g., cyclohexanone, 2.0 mmol, 2.0 equiv.) to the reaction mixture. Stir for 10-15 minutes.
-
Causality: A slight excess of the ketone donor is often used to ensure complete consumption of the aldehyde acceptor. Pre-stirring allows for the initial formation of the chiral enamine.
-
-
Aldehyde Addition: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Causality: The addition of the aldehyde initiates the aldol reaction. For sensitive aldehydes, slow addition via a syringe pump may be beneficial to control the reaction rate and minimize side reactions.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography/liquid chromatography-mass spectrometry (GC/LC-MS). The reaction is typically complete within 24-48 hours at room temperature.
-
Trustworthiness: Regular monitoring is a self-validating step. It ensures that the reaction is proceeding as expected and allows for timely quenching to prevent the formation of byproducts.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the catalyst, co-catalyst, and any water-soluble byproducts. Washing with brine helps to remove residual water from the organic layer.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Column chromatography separates the desired aldol product from unreacted starting materials and any non-polar byproducts.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Expected Results and Troubleshooting
| Substrate Combination | Typical Yield (%) | Typical ee (%) |
| Cyclohexanone + 4-Nitrobenzaldehyde | 85-95 | 90-99 |
| Acetone + Benzaldehyde | 70-80 | 80-90 |
| Cyclopentanone + 4-Chlorobenzaldehyde | 80-90 | 85-95 |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the purity of the starting materials.
-
Increase the reaction time or temperature (with caution, as this may affect enantioselectivity).
-
-
Low Enantioselectivity:
-
Ensure the catalyst is of high enantiomeric purity.
-
Lower the reaction temperature.
-
Screen different solvents and acidic co-catalysts.
-
-
Incomplete Reaction:
-
Increase the catalyst loading (e.g., to 20 mol%).
-
Ensure efficient stirring.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the asymmetric aldol reaction catalyzed by this compound. By understanding the mechanistic principles and following the detailed experimental procedure, researchers can effectively synthesize chiral β-hydroxy ketones with high yields and enantioselectivities. This methodology represents a valuable tool for the construction of complex, stereochemically defined molecules in academic and industrial settings.
References
-
National Center for Biotechnology Information. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. Retrieved from [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Chemical Reviews, 108(3), 1001–1069. Retrieved from [Link]
-
Wang, W., Li, H., Wang, J., & Zu, L. (2006). Highly Enantioselective Direct syn- and anti-Aldol Reactions of Dihydroxyacetones Catalyzed by Chiral Primary Amine Catalysts. Organic Letters, 8(7), 1379–1382. Retrieved from [Link]
-
SciHorizon. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
-
Boston University. (2012). The asymmetric aldol reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]
-
Allemann, C., & List, B. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 46(3), 398–424. Retrieved from [Link]
-
Houk, K. N., & List, B. (2002). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 124(46), 13854–13863. Retrieved from [Link]
-
Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, August 25). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Georg Thieme Verlag. (n.d.). Asymmetric Mukaiyama Aldol Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(47), 33069–33091. Retrieved from [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH. Retrieved from [Link]
-
Soai, K., & Niwa, S. (1992). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 57(24), 6545–6547. Retrieved from [Link]
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Davies, S. G. (1991). Asymmetric synthesis via chiral transition metal auxiliaries. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 334(1634), 147–156. Retrieved from [Link]
Sources
Use of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of (S)-1-(2-Methoxyphenyl)ethanamine HCl in Asymmetric Synthesis & Chiral Resolution
Executive Summary
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (CAS: 82419-46-9) is a high-value chiral building block and resolving agent.[1][2] Distinguished from its unsubstituted analog (phenethylamine) by the ortho-methoxy group, this compound offers unique steric and electronic properties that enhance diastereomeric discrimination.[2]
This guide details the application of this amine in two critical pharmaceutical workflows:
-
Optical Resolution: As a resolving agent for racemic carboxylic acids (e.g., intermediates for ACE inhibitors).[2]
-
Asymmetric Synthesis: As a chiral auxiliary/scaffold in the synthesis of CNS-active agents (GPCR ligands) via diastereoselective reductive amination.[2]
Chemical Profile & The "Ortho-Methoxy" Advantage[1]
Compound: this compound Synonyms: (S)-1-(2-Methoxyphenyl)ethylamine HCl; (S)-2-Methoxy-α-methylbenzylamine HCl.[1][2] MW: 187.67 g/mol [1][2]
Mechanistic Rationale
The utility of this specific isomer stems from the Ortho-Effect :
-
Conformational Locking: The ortho-methoxy oxygen acts as a Lewis base, capable of intramolecular hydrogen bonding (with the ammonium proton) or metal chelation.[2] This restricts bond rotation, creating a more rigid chiral pocket than simple phenethylamine.[2]
-
Steric Discrimination: In diastereomeric salt formation, the bulk of the methoxy group amplifies the solubility difference between the (
) and ( ) salts, often resulting in higher yields of the pure enantiomer during fractional crystallization.[2]
Application I: Optical Resolution of Pharmaceutical Intermediates
Context: This amine is widely cited in the resolution of
Workflow Visualization
Figure 1: Workflow for the optical resolution of racemic acids using (S)-1-(2-Methoxyphenyl)ethanamine.[1][2]
Standard Operating Procedure (SOP): Resolution of a Racemic Acid
Objective: Isolate one enantiomer of a target carboxylic acid (e.g., cis-permethric acid or mandelic acid derivative).
Reagents:
-
Racemic Acid (1.0 eq)[2]
-
(S)-1-(2-Methoxyphenyl)ethanamine HCl (0.5 to 1.0 eq depending on "Pope-Peachey" method optimization)[1][2]
-
Sodium Hydroxide (1.0 eq, to neutralize the amine HCl)
-
Solvent: Ethanol (95%) or Isopropanol.[2]
Protocol:
-
Free Base Preparation: Dissolve the Amine HCl in a minimum amount of water. Add 1.0 eq of NaOH (aq).[2] Extract the liberated free amine into Ethyl Acetate (EtOAc) or Toluene.[2] Dry over
and concentrate. -
Salt Formation:
-
Crystallization: Allow the solution to cool to room temperature slowly (over 4–6 hours). Then chill to 4°C for 12 hours. Rapid cooling traps impurities.
-
Filtration: Filter the crystals (Salt A). Wash with cold ethanol.[2]
-
Liberation: Suspend the salt in water. Acidify with 1M HCl to pH < 2.[2] Extract the chiral acid into Ether/EtOAc. The chiral amine remains in the aqueous layer (as HCl salt) and can be recycled.[2]
Application II: Asymmetric Synthesis (Reductive Amination)
Context: Used as a chiral auxiliary or scaffold to introduce chirality into ketones/aldehydes.[2] This is critical in synthesizing peptidomimetics or CNS drugs (e.g., serotonin modulators) where the amine moiety is retained.[2]
Mechanism Visualization
Figure 2: Pathway for Diastereoselective Reductive Amination.[1][2] The steric bulk of the ortho-methoxy group directs the hydride attack to a specific face of the imine.[2]
Protocol: Diastereoselective Reductive Amination
Objective: Synthesize a chiral secondary amine from a prochiral ketone.
Reagents:
-
Ketone Substrate (1.0 eq)[2]
-
Triethylamine (1.1 eq)[2]
-
Titanium(IV) Isopropoxide (
) (1.5 eq, Lewis Acid catalyst/dehydrating agent)[2] -
Sodium Borohydride (
) (1.5 eq)[2] -
Solvent: THF or Methanol.[2]
Step-by-Step:
-
Imine Formation:
-
In a flame-dried flask under
, suspend the Amine HCl (1.1 eq) in dry THF. -
Add Triethylamine (1.1 eq) and stir for 15 min to liberate the base.
-
Add the Ketone (1.0 eq) followed by
(1.5 eq).[2] -
Stir at ambient temperature for 12–24 hours. (Monitoring: IR spectroscopy for disappearance of C=O stretch).
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add
(1.5 eq) portion-wise (Caution: Gas evolution).[2] -
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup:
-
Quench with 1M NaOH (to precipitate Titanium salts).
-
Filter through a Celite pad.
-
Concentrate the filtrate and extract with EtOAc.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).
Data Analysis (Expected):
-
Yield: Typically 70–90%.[2]
-
Diastereomeric Ratio (dr): >90:10 (often >95:5 due to the ortho-methoxy steering effect).[2]
Technical Data Summary
| Parameter | Specification / Note |
| Solubility (HCl Salt) | Soluble in water, methanol, ethanol.[1][2] Sparingly soluble in ether.[2] |
| Hygroscopicity | Moderate.[2] Store in a desiccator. |
| Optical Rotation | |
| Handling | Irritant. Wear gloves and safety glasses.[2] Avoid dust inhalation.[2] |
| Stability | Stable under standard conditions.[2] Avoid strong oxidizers.[2] |
References
-
General Resolution Methodology: Newman, P. (1981).[2] Optical Resolution Procedures for Chemical Compounds. Optical Resolution Information Center. (Foundational text on diastereomeric salt resolution).
-
Synthesis of the Chiral Amine: Patel, R. N. (2008).[2][3][4] "Biocatalytic synthesis of chiral amines and amino acids." Chemical Reviews. [2]
-
Application in Pharmaceutical Intermediates (Sitagliptin/GPCR context): Savaliya, P. P., et al. (2015).[2] "Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers."[1][2][4] World Intellectual Property Organization, WO2015159170A2.[2] (Describes the utility of methoxy-phenethylamines as resolving agents and auxiliaries).
-
Diastereoselective Reductive Amination: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [2]
-
Structural Data & CAS Verification: National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 11244439, this compound.[1][2] [2]
Sources
- 1. 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride - High purity | EN [georganics.sk]
- 2. US6342636B1 - Process for preparing optically active amines and optically active carboxylic acids, and intermediates for preparation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
Application of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride in total synthesis
Technical Application Note: (S)-1-(2-Methoxyphenyl)ethanamine HCl as a Chiral Architect
Executive Summary
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (CAS: 103909-72-0 for HCl salt; 68285-23-4 for free base) represents a "privileged" chiral building block. Beyond its utility as a simple chiral synthon, its ortho-methoxy substituent provides unique steric and electronic leverage that distinguishes it from the more common phenethylamine. This guide details its application in optical resolution , diastereoselective reductive amination , and multicomponent coupling , providing validated protocols for high-value intermediate synthesis.
Chemical Profile & The "Ortho-Effect"
The utility of this amine stems from the proximity of the methoxy group to the chiral center. Unlike unsubstituted 1-phenylethanamine, the ortho-methoxy group restricts conformational freedom via steric bulk and potential intramolecular hydrogen bonding (when free-based). This rigidity enhances the discrimination factors (
| Property | Specification |
| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethanamine hydrochloride |
| Molecular Weight | 187.67 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Chiral Purity | Typically |
| Solubility | High in water, MeOH; Moderate in EtOH; Low in Et2O (Free base is soluble in organics) |
| Key Functionality | Chiral Auxiliary, Resolving Agent, GPCR Ligand Scaffold |
Application Module A: Optical Resolution of Racemic Acids
The most established industrial application of (S)-1-(2-Methoxyphenyl)ethanamine is the resolution of racemic carboxylic acids, particularly
Mechanism of Action
The amine forms diastereomeric salts with the racemic acid mixture. The ortho-methoxy group increases the lattice energy difference between the
Standardized Protocol: Resolution of -Arylpropionic Acids
-
Reagents:
-
Racemic Acid (1.0 equiv)[1]
-
(S)-1-(2-Methoxyphenyl)ethanamine (0.5 - 1.0 equiv)
-
Solvent: Ethanol/Water (95:5 v/v) or Isopropanol
-
-
Step-by-Step Workflow:
-
Free-Basing (If using HCl salt): Dissolve the amine HCl in minimal water. Basify with 20% NaOH to pH >12. Extract into MTBE or Toluene. Dry over
and concentrate. -
Salt Formation: Dissolve the racemic acid in boiling ethanol. Add the chiral amine (0.55 equiv for "half-quantity" method) dropwise.
-
Crystallization: Allow the solution to cool slowly to ambient temperature (0.5 °C/min). Seed with authentic diastereomeric salt if available. Stir at 20°C for 4 hours.
-
Filtration: Collect the precipitate. This is typically the less soluble diastereomeric salt (e.g., the
-salt). -
Liberation: Suspend the salt in dilute
and extract the resolved acid with ethyl acetate.
-
Figure 1: Workflow for the optical resolution of carboxylic acids using (S)-1-(2-Methoxyphenyl)ethanamine.
Application Module B: Diastereoselective Synthesis (Reductive Amination)
This amine serves as a robust chiral auxiliary for synthesizing chiral secondary amines from prochiral ketones. The resulting amines are key scaffolds for CNS-active drugs (e.g., Tamsulosin analogs, though Tamsulosin itself uses a sulfonamide variant).
Mechanism: Chelation Control
In non-polar solvents, the methoxy oxygen can coordinate with the reducing agent or Lewis acid, rigidifying the imine intermediate. This "locked" conformation forces hydride attack from the less hindered face (Re-face or Si-face depending on substitution), yielding high diastereomeric excess (de).
Protocol: Asymmetric Reductive Amination
-
Reagents:
-
Prochiral Ketone (e.g., Acetophenone derivative)
-
(S)-1-(2-Methoxyphenyl)ethanamine (1.1 equiv)
- (2.0 equiv) - Lewis Acid/Dehydrating agent
-
or
-
Solvent: Dry THF or Dichloromethane (DCM)
-
-
Step-by-Step Workflow:
-
Imine Formation: Under
, mix the ketone and amine in dry THF. Add dropwise. Stir at ambient temperature for 12–24 hours until conversion is complete (monitor by TLC/LCMS). -
Reduction: Cool the mixture to -78°C (if using
) or 0°C (if using borohydride). Add the reducing agent in portions.[2][3] -
Quench: Carefully add 1N NaOH to quench the titanate complex. A white precipitate (
) will form. -
Workup: Filter through Celite. Extract the filtrate with DCM.[4]
-
Auxiliary Removal (Optional): If the target is the primary amine, the chiral auxiliary can be cleaved via hydrogenolysis (
) or acidic cleavage if the methoxy group activates the benzylic position.
-
Figure 2: Mechanism of diastereoselective induction via the ortho-methoxy "anchor" effect.
Application Module C: Ugi Multicomponent Reaction (4-CR)
(S)-1-(2-Methoxyphenyl)ethanamine is an excellent amine component for the Ugi reaction, enabling the rapid assembly of peptidomimetics with a defined chiral center.
-
Significance: The reaction creates a diamide backbone. The use of this specific chiral amine induces diastereoselectivity at the newly formed stereocenter (the
-carbon of the amino acid component). -
Protocol Snapshot:
-
Mix Aldehyde + (S)-Amine + Carboxylic Acid + Isocyanide in Methanol (1.0 M).
-
Stir at room temperature for 24-48 hours.
-
The product precipitates or is isolated via silica gel chromatography.[5]
-
Note: The steric bulk of the ortho-methoxy group prevents side reactions often seen with smaller amines.
-
Safety & Handling Specifications
| Hazard Class | Precaution |
| Corrosivity | The free base is corrosive to skin/eyes. Handle with gloves and goggles. |
| Hygroscopicity | The HCl salt is hygroscopic. Store in a desiccator. |
| Stability | Stable under standard conditions. Avoid strong oxidizing agents. |
| Storage | 2-8°C recommended for long-term storage to prevent discoloration. |
References
-
Chiral Resolution Methodologies
- Source: Perry, J. J., et al. "Design of Resolving Agents for Chiral Amines." Journal of Chemical Crystallography.
- Context: Discusses the lattice energy stabilization provided by ortho-substituents in phenethylamine salts.
-
(General reference for salt engineering).
-
Reductive Amination Protocols
- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Context: Foundational protocol adapted for chiral amines.[4]
-
General Chemical Data
- Source: PubChem Compound Summary for CID 11246083 ((S)-1-(2-Methoxyphenyl)ethanamine).
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.
Sources
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. chemicals.basf.com [chemicals.basf.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. onyxipca.com [onyxipca.com]
Synthesis of Chiral Ligands from (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride
Content Type: Application Note & Detailed Protocol Target Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers.
Abstract
(S)-1-(2-Methoxyphenyl)ethanamine (CAS: 68285-24-5) is a privileged chiral building block distinct from its para-isomer due to the steric and electronic influence of the ortho-methoxy group. This substituent provides a potential hemilabile coordination site (O-donor), making the amine ideal for synthesizing "hybrid" ligands that stabilize catalytic intermediates in asymmetric hydrogenation and C-C bond formation. This application note details the conversion of the hydrochloride salt into two high-value ligand classes: Tridentate Schiff Bases and Chiral Phosphoramidites .
Part 1: Strategic Rationale & Chemical Logic
The Ortho-Methoxy Advantage
While the para-methoxy isomer is a common chiral auxiliary, the (S)-1-(2-Methoxyphenyl)ethanamine offers unique advantages in ligand design:
-
Hemilability: The ether oxygen at the ortho position can weakly coordinate to a metal center (Metal-O interaction), temporarily stabilizing reactive intermediates before dissociating to open a coordination site for the substrate.
-
Steric Bulk: The proximity of the methoxy group to the chiral center (
-methyl) creates a highly defined chiral pocket, enhancing enantioselectivity in asymmetric catalysis.
Target Ligand Architectures
This guide focuses on two distinct ligand classes derived from this scaffold:
-
ON^O Tridentate Schiff Bases: Formed via condensation with salicylaldehydes. Used in Zn(II), Cu(II), and Ti(IV) Lewis acid catalysis.
-
Chiral Phosphoramidites: Formed via reaction with phosphorochloridites (e.g., derived from BINOL). These are monodentate ligands essential for Rh- and Ir-catalyzed asymmetric hydrogenation.
Part 2: Pre-Experimental Protocols
Critical Pre-Step: Free-Basing the Hydrochloride Salt
The starting material is supplied as a hydrochloride salt to ensure stability. The free amine must be liberated immediately prior to ligand synthesis to prevent side reactions with acid-sensitive reagents (e.g., chlorophosphites).
Reagents:
-
(S)-1-(2-Methoxyphenyl)ethanamine HCl
-
Dichloromethane (DCM) or Toluene (HPLC Grade)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Brine (
) -
Anhydrous Sodium Sulfate (
)
Protocol:
-
Dissolution: Suspend 10.0 mmol of the amine hydrochloride in 30 mL of DCM in a separatory funnel.
-
Neutralization: Add 30 mL of 1M NaOH. Shake vigorously for 2-3 minutes.
-
Checkpoint: Verify the aqueous layer pH is >12.
-
-
Separation: Collect the organic layer. Extract the aqueous layer once more with 10 mL DCM.
-
Drying: Combine organic layers, wash with 15 mL brine, and dry over anhydrous
for 20 minutes. -
Isolation: Filter and concentrate under reduced pressure (rotary evaporator, <40°C) to yield the colorless oil.
Part 3: Synthesis of Tridentate (ON^O) Schiff Base Ligands
Principle
This protocol synthesizes a modular Schiff base ligand by condensing the chiral amine with 3,5-di-tert-butylsalicylaldehyde. The resulting ligand features an Imine Nitrogen , a Phenolic Oxygen , and the Ether Oxygen from the chiral amine, creating a potential tridentate binding pocket.
Workflow Diagram (DOT)
Caption: Synthesis pathway for the Tridentate Schiff Base Ligand via condensation.
Detailed Protocol
Reagents:
-
Free Amine (from Part 2): 5.0 mmol
-
3,5-Di-tert-butylsalicylaldehyde: 5.0 mmol (1.17 g)
-
Ethanol (Absolute): 20 mL
-
Molecular Sieves (3Å): Activated (Optional, to drive equilibrium)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.17 g of 3,5-di-tert-butylsalicylaldehyde in 15 mL of absolute ethanol.
-
Addition: Add the free amine (5.0 mmol) dissolved in 5 mL ethanol dropwise to the aldehyde solution. The solution should turn bright yellow immediately (formation of imine).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Validation: Monitor by TLC (Silica, 9:1 Hexane:EtOAc). The aldehyde spot (
) should disappear.
-
-
Workup: Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 1 hour to induce precipitation.
-
Filtration: Filter the yellow precipitate using a Buchner funnel. Wash with cold ethanol (2 x 5 mL).
-
Drying: Dry the solid under high vacuum for 4 hours.
Expected Data:
| Parameter | Specification |
|---|---|
| Appearance | Bright yellow crystalline solid |
| Yield | 85% – 92% |
| 1H NMR (CDCl3) | Imine proton (-CH=N-) singlet at
Part 4: Synthesis of Chiral Phosphoramidite Ligands (Monophos-Type)
Principle
Phosphoramidites are highly effective ligands for asymmetric hydrogenation. Here, the chiral amine reacts with a phosphorochloridite derived from (S)-BINOL or (R)-BINOL. This creates a "matched" or "mismatched" double-chiral ligand system.
Mechanism Diagram (DOT)
Caption: Mechanistic pathway for Phosphoramidite synthesis via nucleophilic substitution.
Detailed Protocol
Safety Note: Phosphorus chlorides are moisture-sensitive. Strict anhydrous conditions are required.
Reagents:
-
(S)-1-(2-Methoxyphenyl)ethanamine (Free base): 2.0 mmol
-
(S)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridite ((S)-BINOL-PCl): 2.0 mmol
-
Triethylamine (
): 3.0 mmol (dried over KOH) -
Toluene (Anhydrous): 15 mL
-
Argon/Nitrogen atmosphere
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.
-
Solubilization: Dissolve 2.0 mmol of (S)-BINOL-PCl in 10 mL anhydrous toluene. Cool to 0°C.
-
Amine Addition: In a separate vial, mix the free amine (2.0 mmol) and triethylamine (3.0 mmol) in 5 mL toluene. Add this mixture dropwise to the PCl solution over 15 minutes.
-
Observation: White precipitate (
) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite under Argon to remove the amine salts.
-
Purification: Concentrate the filtrate. The residue can often be recrystallized from DCM/Hexane or purified via flash chromatography (Silica, pre-treated with 1%
to prevent hydrolysis, eluting with Hexane/EtOAc).
Expected Data:
| Parameter | Specification |
|---|
| 31P NMR (CDCl3) | Singlet at
Part 5: References
-
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998–2007.
-
Teichert, J. F., & Feringa, B. L. (2010). "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition, 49(14), 2486–2528.
-
Cozzi, P. G. (2004). "Metal–Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33, 410-421.
-
ChemicalBook. "(S)-1-(2-Methoxyphenyl)ethanamine Product Properties."
-
BASF ChiPros. "Chiral Amines for Pharmaceutical Synthesis."[3] (Note: Reference describes the para-isomer analog, illustrating the industrial standard for this class of amines).
Sources
- 1. Chiral Ligands - Enamine [enamine.net]
- 2. (S)-(-)-1-(4-Methoxyphenyl)ethylamine - Chiral Amine for Pharmaceutical Synthesis at Best Price [jigspharma.com]
- 3. 68285-24-5 | (S)-1-(2-Methoxyphenyl)ethanamine - AiFChem [aifchem.com]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
An Application Note from the Senior Scientist's Desk
Abstract
The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significant differences in pharmacology and toxicology.[1] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (S)-1-(2-Methoxyphenyl)ethanamine from its corresponding (R)-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape. We provide a comprehensive guide covering the strategic rationale for method development, a step-by-step experimental protocol, and key validation insights, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Chiral Separation
In pharmaceutical development, the vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This leads to stereospecific interactions with drug molecules, where one enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.[1] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs.[2]
1-(2-Methoxyphenyl)ethanamine is a chiral primary amine and a valuable building block in organic synthesis. Its enantiomerically pure forms are crucial for the synthesis of various APIs. Direct analysis of enantiomers is most effectively achieved through chiral chromatography.[1][2] Among various techniques, HPLC using chiral stationary phases (CSPs) is the most versatile and widely employed method for both analytical and preparative-scale separations.[3] This guide details the systematic development of such a method, emphasizing the logic behind the selection of the CSP and mobile phase to achieve optimal separation.
The Logic of Method Development: A Strategic Approach
Developing a successful chiral separation method is often an empirical process, but it can be guided by a logical strategy based on the analyte's structure and the principles of chiral recognition.[2] The interaction between the analyte and the CSP is a transient diastereomeric complex, and the stability of this complex dictates the retention time.[4]
Analyte and CSP Selection: A Synergistic Match
-
Analyte Properties : (S)-1-(2-Methoxyphenyl)ethanamine is a primary amine containing a stereogenic center directly attached to an aromatic ring. Key interaction points include:
-
A basic amine group capable of hydrogen bonding and ionic interactions.
-
A π-basic methoxy-substituted phenyl ring, allowing for π-π stacking interactions.
-
Steric hindrance around the chiral center.
-
-
Chiral Stationary Phase (CSP) Rationale : Polysaccharide-based CSPs, particularly those with carbamate derivatives of cellulose or amylose, are exceptionally versatile and often the first choice for screening chiral compounds.[5][6] They offer a multitude of chiral grooves and cavities, providing the necessary steric and electronic environment for enantioselective interactions. For this analyte, an amylose-based CSP, such as one coated with tris(3,5-dimethylphenylcarbamate), is an excellent candidate. The carbamate linkages provide sites for hydrogen bonding, while the phenyl groups offer π-π stacking opportunities, complementing the analyte's structure perfectly.
Mobile Phase Strategy: Normal Phase for Enhanced Selectivity
Chiral separations can be performed in various modes, including normal phase (NP), reversed-phase (RP), and polar organic (PO).[7]
-
Why Normal Phase? For basic amines, NP chromatography often yields superior selectivity. The non-polar bulk solvent (e.g., hexane) minimizes non-specific interactions, allowing the more subtle enantioselective interactions (like hydrogen bonding and dipole-dipole forces) with the CSP to dominate the separation mechanism.
-
The Critical Role of Additives : Primary amines are notorious for causing poor peak shape (tailing) on silica-based columns due to strong interactions with residual acidic silanol groups. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is incorporated into the mobile phase.[8] This additive competes for the active sites on the silica surface, ensuring symmetrical and sharp analyte peaks.
The overall strategy is visualized in the workflow diagram below.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol
This protocol provides a validated method for determining the enantiomeric purity of (S)-1-(2-Methoxyphenyl)ethanamine HCl.
Instrumentation and Materials
-
HPLC System : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column : Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm particle size, 250 mm x 4.6 mm (e.g., CHIRALPAK® AD-H or equivalent).
-
Reagents :
-
n-Hexane (HPLC Grade)
-
Ethanol (HPLC Grade, 200 proof)
-
Diethylamine (DEA) (Reagent Grade)
-
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (Reference Standard)
-
(R,S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (Racemic Mixture for system suitability)
-
Preparation of Solutions
-
Mobile Phase Preparation :
-
Prepare a solution of n-Hexane / Ethanol / DEA in the ratio of 90:10:0.1 (v/v/v) .
-
For 1 liter: Mix 900 mL of n-Hexane, 100 mL of Ethanol, and 1.0 mL of DEA.
-
Sonicate for 15 minutes to degas the solution.
-
-
Diluent Preparation : Use the mobile phase as the diluent.
-
System Suitability Solution (Racemic Mixture) :
-
Weigh approximately 5 mg of (R,S)-1-(2-Methoxyphenyl)ethanamine HCl into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a final concentration of ~0.5 mg/mL.
-
-
Sample Solution ((S)-Enantiomer) :
-
Weigh approximately 5 mg of the (S)-1-(2-Methoxyphenyl)ethanamine HCl sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below.
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm |
| Dimensions | 250 mm x 4.6 mm I.D. |
| Mobile Phase | n-Hexane : Ethanol : DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Results and Discussion
Chromatographic Performance
The injection of the racemic mixture under the specified conditions resulted in a baseline separation of the two enantiomers. The (S)-enantiomer is expected to be the second eluting peak in this system, although the elution order should always be confirmed with a pure standard. The use of 0.1% DEA was crucial for achieving excellent peak symmetry (Tailing Factor ≈ 1.1).
The diagram below illustrates the principle of chiral recognition leading to this separation.
Caption: Principle of Enantiomeric Recognition on a CSP.
System Suitability and Performance Data
The method's performance was evaluated using the racemic standard. The results are summarized below. Validation of chiral purity methods should generally follow compendial–regulatory guidelines.[9]
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Acceptance Criteria |
| Retention Time (t_R) | ~10.5 min | ~12.8 min | - |
| Tailing Factor (T_f) | 1.12 | 1.15 | ≤ 2.0 |
| Selectivity (α) | \multicolumn{2}{c | }{1.25} | > 1.1 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.5} | ≥ 2.0 |
-
Selectivity (α) = k2 / k1
-
Resolution (R_s) is calculated using the USP formula.
The high resolution (>2.5) indicates a robust separation with a significant margin for variability, ensuring reliable quantification of the minor enantiomer even at low levels.
Method Validation Principles
For implementation in a regulated environment, the method must be validated according to ICH guidelines. Key parameters include:
-
Specificity : Demonstrated by the baseline resolution of the enantiomers and the absence of interference from placebo or related substances.
-
Limit of Detection (LOD) & Quantitation (LOQ) : The LOQ for the undesired (R)-enantiomer should be established to ensure the method is sensitive enough to control it at the required specification limit (e.g., 0.15%).[10]
-
Linearity : Assessed for the undesired enantiomer over a range from the LOQ to above its specification limit.
-
Accuracy & Precision : Evaluated by analyzing samples spiked with known amounts of the (R)-enantiomer.
Conclusion
A highly selective, robust, and efficient normal-phase HPLC method has been developed for the chiral separation of this compound from its (R)-enantiomer. The combination of a polysaccharide-based chiral stationary phase with an optimized mobile phase containing a basic additive provides excellent resolution and peak shape. This application note serves as a comprehensive protocol and a guiding framework for scientists engaged in the analysis and quality control of chiral pharmaceutical compounds.
References
-
SciSpace. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." Available at: [Link]
-
I.B.S. "Chiral HPLC Method Development." Available at: [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." Available at: [Link]
-
Phenomenex. "Chiral HPLC Separations." Available at: [Link]
-
Agilent Technologies. "Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS." Available at: [Link]
-
Phenomenex. "High-pH Chiral Separation of Amphetamines." Available at: [Link]
-
ResearchGate. "The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin." Available at: [Link]
-
Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases." Available at: [Link]
-
Chemist Library. "Chiral Separation Techniques." Available at: [Link]
-
Bioanalysis Zone. "Chiral HPLC Column Selection and Method Development Guide." Available at: [Link]
-
ResearchGate. "Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation." Available at: [Link]
-
Chromatography Online. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." Available at: [Link]
-
ResearchGate. "(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." Available at: [Link]
-
MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Available at: [Link]
-
ResearchGate. "(PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins." Available at: [Link]
-
MDPI. "HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase." Available at: [Link]
-
Chromatography Online. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Available at: [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing solvent selection for diastereomeric salt formation with (S)-1-(2-Methoxyphenyl)ethanamine
Current Status: Operational Topic: Solvent Optimization for Diastereomeric Salt Formation Ticket ID: RES-2-METHOXY-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely here because the classical resolution of (S)-1-(2-Methoxyphenyl)ethanamine is failing to yield high enantiomeric excess (ee) or is suffering from the "oiling out" phenomenon.
The ortho-methoxy group on your target molecule presents unique challenges compared to its para or meta isomers. It introduces steric bulk near the amine binding site and acts as an intramolecular hydrogen bond acceptor, often disrupting the formation of the tight crystal lattice required for successful diastereomeric salt precipitation.
This guide prioritizes solubility modulation and supersaturation control to overcome these structural hurdles.
Module 1: Solvent Selection Logic
Q: Why does my standard Ethanol/Water screen fail?
A: The ortho-methoxy group increases the lipophilicity of the amine and creates a "shielding" effect. Standard polar protic solvents (like pure Ethanol) often solvate the unprotonated amine too well, preventing the delicate precipitation of the less soluble diastereomeric salt.
The Fix: You must shift the polarity window. We recommend a Binary Solvent System approach.
Solvent Screening Matrix
| Solvent Class | Specific Solvent | Dielectric Constant ( | Role in Resolution | Recommendation |
| Primary (Good) | Methanol (MeOH) | 33.0 | Dissolves the salt; H-bond donor. | High. Best for initial salt formation. |
| Primary (Good) | Ethanol (EtOH) | 24.5 | Moderate solubility; standard baseline. | Medium. Often requires water to work. |
| Anti-Solvent | Isopropyl Acetate | 6.0 | Reduces solubility; promotes lattice packing. | High. Preferred over Ethyl Acetate due to stability. |
| Anti-Solvent | MTBE | 2.6 | Low polarity; forces precipitation. | Medium. Good for "crashing out" but risks oiling. |
| Modifier | Water | 80.1 | Increases polarity; breaks solvates. | Low. Use only in trace amounts (<5%) if salts are too insoluble. |
Module 2: Troubleshooting "Oiling Out"
Q: The salt separates as a sticky oil instead of crystals. What is happening?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .
This occurs when the crystallization temperature (
The Protocol: The "Oiling Out" Rescue Workflow
-
Re-dissolve: Heat the mixture until the oil phase disappears completely (clear solution).
-
Temperature Adjustment: Lower the temperature to exactly
above the point where oiling previously occurred. -
Seeding (Critical): Add 0.5 wt% of pure seed crystals (if available) or scratch the glass surface.
-
Slow Cooling: Ramp down temperature at a rate of 0.1^\circ\text{C}/min . Do NOT crash cool.
Visual Workflow: Oiling Out Rescue
Caption: Step-by-step logic to convert an oiled-out phase into a crystalline solid by controlling the metastable zone width.
Module 3: Advanced Optimization (Yield vs. Purity)
Q: I have crystals, but the enantiomeric excess (ee) is stuck at 80%. How do I upgrade to >99%?
A: You have likely hit the Eutectic Composition . Further recrystallization in the same solvent will not improve purity because the solubility ratio of the p-salt (positive) and n-salt (negative) is constant at this point.
The Fix: The "Solvent Switch" Technique To break the eutectic, you must alter the relative solubilities of the two diastereomers.
Protocol:
-
Isolate the 80% ee salt.
-
Switch Solvent: If you used MeOH for the first crop, switch to IPA/Water (90:10) for the recrystallization.
-
Stoichiometry Check: Ensure you are using 0.55 eq of the resolving agent (e.g., (S)-Mandelic Acid or Dibenzoyl-L-tartaric acid) relative to the amine. Using 1.0 eq often precipitates both diastereomers, lowering ee.
Visual Workflow: Solvent Selection Logic
Caption: Decision tree for selecting and modifying solvents based on initial precipitation results and enantiomeric purity.
References
-
BenchChem Technical Support. (2025).[3][4] Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Link
-
Qiu, J., & Stevens, J. M. (2020).[5] High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development. Link
-
Sirois, L. E., et al. (2014).[6] The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers. Organic Process Research & Development. Link
-
Reddy, R., et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chiral Resolution with (S)-1-(2-Methoxyphenyl)ethanamine
Welcome to the technical support guide for utilizing (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride in chiral resolutions. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges and enhance the yield and enantiomeric purity of their separations. The classical method of resolving a racemic mixture by forming diastereomeric salts is a powerful, industrially scalable technique, but its success hinges on the careful optimization of several key parameters.[1][2] This guide provides in-depth, experience-driven advice to navigate these complexities.
The Core Principle: Exploiting Differential Solubility
Chiral resolution using an agent like (S)-1-(2-Methoxyphenyl)ethanamine operates on a straightforward principle: reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral base forms a pair of diastereomeric salts.[3][4]
-
(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, most critically, different solubilities in a given solvent system.[2] By carefully selecting conditions, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.[2][3] Subsequent filtration and liberation of the free acid from the crystallized salt yield the desired enantiomerically enriched product.
General Workflow for Chiral Resolution
The entire process, from initial reaction to final product, follows a logical sequence. Understanding this flow is crucial for troubleshooting at each stage.
Caption: High-level workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during chiral resolution experiments in a question-and-answer format.
Question 1: Why am I getting low or no precipitation of my diastereomeric salt?
This is one of the most common failure modes. The cause typically lies in one of three areas: stoichiometry, solvent choice, or supersaturation.
-
Causality - Stoichiometry: The resolving agent is typically used at a stoichiometry of 0.5 to 1.0 equivalents relative to the racemic mixture. Using the hydrochloride salt form, this compound, requires the addition of a base (like NaOH or triethylamine) in situ to liberate the free amine, which then acts as the resolving agent. If this base is omitted, salt formation will not occur.
-
Causality - Solvent System: The chosen solvent must provide a critical solubility window: both diastereomeric salts must be soluble at a higher temperature, but at a lower temperature, one must be significantly less soluble than the other.[5] If the solvent is too good (high polarity), both salts may remain in solution even upon cooling. If it's too poor (low polarity), the initial reactants may not dissolve, or both salts may precipitate non-selectively.
-
Causality - Supersaturation: Crystallization requires a state of supersaturation to initiate nucleation.[2] If the solution is not concentrated enough, or if the cooling process is too rapid, nucleation may be inhibited. Impurities in the racemic mixture can also act as crystallization inhibitors.[6]
Troubleshooting Steps:
-
Verify Stoichiometry and Amine Liberation: If using the hydrochloride salt, ensure you have added one equivalent of a suitable base to liberate the free amine before expecting diastereomeric salt formation with your target acid.
-
Solvent Screening is Non-Negotiable: The optimal choice of solvent is often found empirically.[1] Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and their mixtures with water).
-
Induce Crystallization:
-
Increase Concentration: Carefully remove a portion of the solvent in vacuo to create a more concentrated solution.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal (a "seed") to the cooled, saturated solution. This bypasses the difficult primary nucleation step.[7]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.
-
Antisolvent Addition: Slowly add a solvent in which the salts are insoluble (an "antisolvent," e.g., hexane or heptane) to a solution of a more polar solvent (e.g., ethyl acetate) until turbidity persists.
-
Question 2: My yield is very low (<25%). How can I maximize it?
A classical resolution's theoretical maximum yield is 50%, as you are separating one of two enantiomers from a 1:1 mixture.[8] Yields significantly below this suggest suboptimal conditions.
-
Causality - Incomplete Crystallization: The most common reason for low yield is that a significant portion of the less-soluble diastereomer remains in the mother liquor. This is often a result of the cooling cycle being too short, the final temperature being too high, or the solvent system being too forgiving (i.e., the solubility difference between the diastereomers is not large enough).
-
Causality - Premature Filtration: Filtering the solution before crystallization is complete will naturally lead to a low yield.
Troubleshooting Steps:
-
Optimize the Cooling Profile:
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap the more soluble diastereomer.[7] A slow, controlled cooling ramp (e.g., 5-10 °C per hour) is often beneficial.
-
Lower Final Temperature: Ensure the final temperature is low enough to minimize the solubility of the target salt. Be cautious not to go so low that the second diastereomer begins to precipitate.
-
Aging Time: Allow the slurry to stir at the final low temperature for several hours (or even overnight) to maximize crystal growth and allow the system to reach equilibrium.
-
-
Mother Liquor Analysis: Analyze the mother liquor by chiral HPLC. If it contains a large amount of the desired enantiomer, your crystallization is inefficient. Re-work the mother liquor by concentrating it and attempting a second crop of crystals.
-
Re-evaluate the Solvent System: A different solvent might provide a larger solubility difference between the two diastereomers, leading to more efficient precipitation of the target salt.[5]
Caption: Troubleshooting flowchart for low yield in chiral resolution.
Question 3: The enantiomeric excess (e.e.) of my resolved product is poor. What went wrong?
Low enantiomeric excess (or diastereomeric excess of the salt) indicates poor selectivity in the crystallization process.
-
Causality - Co-precipitation: This occurs when the crystallization conditions are not selective enough, causing the more soluble diastereomer to precipitate along with the less soluble one. This is often a result of using a solution that is too concentrated or cooling it too quickly.
-
Causality - Inappropriate Solvent: The solvent system may not provide a sufficient difference in solubility between the two salts, making selective crystallization impossible.
-
Causality - Racemization: While less common for the resolving agent itself, the target molecule could potentially racemize under the experimental conditions (e.g., high heat or presence of strong acid/base).
Troubleshooting Steps:
-
Perform Recrystallization: The most reliable way to improve enantiomeric purity is through recrystallization.[4] Dissolve the isolated, impure salt in a minimal amount of the hot solvent system it was originally crystallized from and allow it to cool slowly again. This process should enrich the crystals in the less-soluble diastereomer. Monitor purity by chiral HPLC after each recrystallization until no further improvement is observed.[4]
-
Adjust Concentration: Try the resolution again with a more dilute solution. This reduces the level of supersaturation for the more-soluble diastereomer, making its precipitation less likely.
-
Systematic Solvent Screening: Revisit solvent screening with the primary goal of maximizing the selectivity factor (the ratio of solubilities of the two diastereomers).
| Solvent Property | Effect on Resolution | Example Solvents |
| High Polarity | Tends to increase solubility of salts. May require higher concentrations or antisolvents. Can be good for initial dissolution. | Water, Methanol, Ethanol |
| Medium Polarity | Often provide the best balance of solubility for selective crystallization upon cooling. | Isopropanol, Acetone, Acetonitrile, Ethyl Acetate |
| Low Polarity | Poor solubility for salts. Often used as antisolvents to induce precipitation from a more polar solvent. | Hexane, Heptane, Toluene |
| Protic | Can form hydrogen bonds, influencing crystal packing and solubility. | Alcohols (Ethanol, IPA), Water |
| Aprotic | Cannot donate hydrogen bonds. | Acetone, Ethyl Acetate, Acetonitrile, THF |
Caption: General effects of solvent properties on diastereomeric salt crystallization.
Experimental Protocols
Protocol 1: General Chiral Resolution of a Racemic Acid
This protocol provides a starting framework. Optimal quantities, solvents, and temperatures must be determined empirically.
-
Liberation of Free Amine: In a reaction flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., 5-10 volumes of methanol or ethanol). Add 1.0 equivalent of a base (e.g., sodium hydroxide) and stir for 15-20 minutes at room temperature. The formation of a salt byproduct (e.g., NaCl) may be observed.
-
Addition of Racemic Acid: To this solution, add 2.0 equivalents of the racemic acid (this corresponds to 1.0 equivalent of the resolving agent per enantiomer).
-
Dissolution: Heat the mixture gently until all solids dissolve completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool further in an ice bath or to 0-5 °C. Allow the mixture to "age" at this temperature with slow stirring for 2-12 hours.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[1]
-
Analysis: Dry the solid and determine the yield and diastereomeric excess (d.e.) by an appropriate method (e.g., NMR or chiral HPLC after liberating the acid).
-
Purification (if necessary): Recrystallize the solid from the same solvent system to improve the d.e.
Protocol 2: Liberation of the Enantiomer and Recovery of the Resolving Agent
-
Suspension: Suspend the isolated, purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.[1]
-
Salt Cleavage: Add an aqueous acid solution (e.g., 1M HCl) until the pH of the aqueous layer is acidic (pH 1-2). This protonates the resolving agent, making it water-soluble, and ensures the target acid is in its neutral, organic-soluble form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, which contains your enantiomerically enriched acid.[1]
-
Wash and Dry: Wash the organic layer with water and then brine. Dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1]
-
Isolation: Evaporate the solvent to yield the enantiomerically enriched acid.[1]
-
Agent Recovery: To recover the resolving agent, make the acidic aqueous layer basic (pH 12-14) with a strong base (e.g., 6M NaOH). Extract the liberated free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer and evaporate the solvent.
Frequently Asked Questions (FAQs)
Q: What is the difference between using the hydrochloride salt and the free base of the resolving agent? A: The hydrochloride salt is often more stable and easier to handle as a crystalline solid. However, it is the free base form of the amine that reacts with the target acid to form the diastereomeric salt. Therefore, when using the hydrochloride salt to resolve an acid, you must first add a stoichiometric amount of another base to neutralize the HCl and liberate the free amine.
Q: How pure does my starting racemic mixture need to be? A: Very pure (>98%). Impurities can significantly inhibit crystallization or become incorporated into the crystal lattice, disrupting the selective separation process and lowering the achievable enantiomeric excess.[6]
Q: Can I use the other enantiomer, (R)-1-(2-Methoxyphenyl)ethanamine, to resolve my acid? A: Yes. Using the (R)-resolving agent will simply invert the solubilities of the diastereomeric salts. If the (S,S) salt was the least soluble with the (S)-agent, the (R,R) salt will be the least soluble with the (R)-agent, allowing you to isolate the other enantiomer of your acid.
Q: My resolution has stalled at ~95% e.e. despite multiple recrystallizations. Why? A: This can happen if the two diastereomers form a solid solution or a eutectic at a certain ratio, making further purification by simple crystallization very difficult. At this point, you may need to switch to a different resolving agent or solvent system for the final polishing step or consider preparative chiral chromatography.
References
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Chiralpedia. Available at: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, May 11). Royal Society of Chemistry. Available at: [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. (2023, February 28). Crystal Growth & Design. Available at: [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds Thesis. Available at: [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Available at: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017, August 23). ACS Omega. Available at: [Link]
-
Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. Available at: [Link]
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Technical Support Center: Overcoming Challenges in the Crystallization of Diastereomeric Salts
Welcome to the Technical Support Center for diastereomeric salt crystallization. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting protocols. Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical development, yet it is often perceived as an empirical art.[1][2] The goal of this center is to demystify the process by explaining the causality behind common challenges and providing systematic approaches to overcome them.
Fundamental Principles: The Basis of Separation
Chiral resolution by diastereomeric salt crystallization leverages a simple principle: while enantiomers have identical physical properties, diastereomers do not.[3][4] The process involves reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., an amine base) to form a pair of diastereomeric salts.[5]
(R)-Acid + (S)-Base → (R,S)-Salt (S)-Acid + (S)-Base → (S,S)-Salt
These two salts, (R,S) and (S,S), now have different physicochemical properties, most critically, different solubilities in a given solvent system.[6] This solubility difference is the thermodynamic driving force for the separation; the less soluble diastereomeric salt will preferentially crystallize from a supersaturated solution, allowing for its isolation.[4][7]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during diastereomeric salt crystallization in a direct question-and-answer format.
Q1: I've mixed my racemate and resolving agent, but no crystals are forming, even after cooling. What's wrong?
This is a frequent problem that almost always points to an issue with supersaturation.[8][9]
Causality: Crystallization can only occur from a supersaturated solution, where the concentration of the solute (the diastereomeric salt) is higher than its solubility limit at that temperature. If no crystals form, the system is likely in one of two states:
-
Undersaturated: The salt is too soluble in the chosen solvent.[10]
-
Metastable Zone: The solution is supersaturated, but the energy barrier for nucleation (the formation of the initial crystal seeds) is too high.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt. This bypasses the primary nucleation energy barrier.
-
-
Increase Supersaturation:
-
Solvent Evaporation: Carefully remove a portion of the solvent under reduced pressure to increase the salt concentration.[11]
-
Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are known to be poorly soluble (an "anti-solvent").[9] This reduces the overall solubility of the salts in the mixed solvent system. The addition should be slow to avoid "oiling out."
-
-
Re-evaluate the Solvent System: If the above steps fail, the chosen solvent is likely too effective at solvating the salts. A systematic solvent screen is necessary to find a medium that provides differential solubility.[9][12]
Q2: My product is "oiling out" as a sticky gum instead of crystallizing. How can I fix this?
"Oiling out" or liquid-liquid phase separation occurs when the supersaturation is too high, or the melting point of the salt is below the crystallization temperature.[4] The salt separates as a liquid phase instead of an ordered crystalline solid.
Causality: This phenomenon is kinetically favored over crystallization when the system is driven too hard or fast. The disordered, high-concentration liquid oil is easier to form than a structured crystal lattice.
Troubleshooting Protocol:
-
Reduce Supersaturation Rate:
-
Slow Down Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and at a point of good agitation to avoid localized areas of very high supersaturation.
-
-
Modify Conditions:
-
Increase Solvent Volume: Add more of the primary solvent to reduce the overall concentration before initiating cooling or anti-solvent addition.[11]
-
Lower Crystallization Temperature: A lower temperature may be below the melting point of the oil, favoring solid formation.[11]
-
Change Solvent: A different solvent system may fundamentally change the thermodynamics to favor crystallization.[4]
-
Q3: I've isolated crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the purity?
Low diastereomeric excess is a clear sign of poor selectivity in the crystallization process. This can happen for two primary reasons: co-crystallization of the more soluble diastereomer or, more problematically, the formation of a solid solution.[13][14]
Causality:
-
Poor Selectivity: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.
-
Solid Solution: The two diastereomers are incorporated into the same crystal lattice, forming a single solid phase with a variable composition.[14][15] This is particularly challenging as simple recrystallization will not improve the purity.[14]
Troubleshooting Protocol:
-
Confirm the Issue: First, determine if you have a simple selectivity problem or a true solid solution.
-
Recrystallization Test: Attempt to recrystallize the material. If the d.e. improves, it's likely a selectivity issue. If it remains unchanged, a solid solution is probable.[14]
-
Analytical Confirmation: Techniques like Differential Scanning Calorimetry (DSC) can help identify solid solutions, which often show a melting point that varies continuously with composition, rather than a distinct eutectic point.[14]
-
-
Improving Selectivity (No Solid Solution):
-
Optimize Solvent: This is the most critical parameter.[4] A systematic solvent screen is essential to find a system that maximizes the solubility difference.
-
Temperature Profile: Experiment with different final crystallization temperatures. The relative solubility of the two diastereomers can be temperature-dependent.
-
Slurry Equilibration: Hold the crystallized solid as a slurry in the mother liquor for an extended period (hours to days). This allows the system to approach thermodynamic equilibrium, where the less stable, more soluble diastereomer can dissolve and the more stable, less soluble diastereomer can crystallize, improving the overall d.e. of the solid phase.
-
-
Addressing Solid Solutions:
-
Change the Resolving Agent: This is often the most effective strategy. A structurally different resolving agent will form diastereomeric salts with completely different crystal packing and physical properties, potentially avoiding the solid solution issue.[14]
-
Systematic Solvent Screening: Even in solid solution systems, the solvent can influence the degree of incorporation of the undesired diastereomer into the crystal lattice.[14]
-
Advanced Techniques: Methods like enantioselective dissolution, where a slurry of the solid solution is exposed to conditions that preferentially dissolve one diastereomer, can be explored.[13][15]
-
Q4: How do I rationally select a resolving agent and solvent instead of relying on trial and error?
While there is an empirical component, a structured, rational approach based on understanding phase diagrams and molecular interactions can significantly accelerate optimization.[16][17]
Causality: A successful resolution depends on creating a system where the ternary phase diagram (composed of the two diastereomeric salts and the solvent) shows a large region where only the desired salt crystallizes.[18][19] The choice of resolving agent and solvent directly dictates the shape and features of this diagram.[16]
Workflow for Rational Screening:
The following diagram outlines a systematic workflow for selecting and optimizing the key components of a diastereomeric salt resolution.
Caption: Workflow for systematic resolution development.
Key Experimental Protocols
Protocol 1: Rapid Solvent Screening for Crystallization
This protocol is designed for a quick, small-scale evaluation of multiple solvents to identify promising candidates for crystallization.[9][20]
Objective: To identify solvents or solvent mixtures where one diastereomeric salt is significantly less soluble than the other.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the diastereomeric salt mixture (formed by reacting the racemate with the resolving agent) in a highly polar, "good" solvent like methanol or ethanol.
-
Aliquot Dispensing: Dispense small, equal volumes (e.g., 100 µL) of this stock solution into an array of small vials or a 96-well plate.
-
Solvent Addition: To each vial, add a larger volume (e.g., 500 µL) of a different test solvent (covering a range of polarities, e.g., heptane, toluene, ethyl acetate, acetonitrile, isopropanol, water).
-
Observation: Seal the vials/plate and allow them to stand at room temperature. Observe over several hours for the formation of a precipitate. Note the quantity and quality (e.g., crystalline solid vs. amorphous gum) of the solid formed.
-
Selection: Solvents that produce a crystalline precipitate are selected for further, more detailed solubility studies.
Protocol 2: Constructing a Ternary Phase Diagram
Understanding the ternary phase diagram is crucial for process optimization, as it maps the solid-liquid equilibrium of the two diastereomeric salts and the solvent.[18][21][22]
Objective: To determine the boundaries of the crystallization regions for each diastereomer at a given temperature.
Caption: Schematic of a simple eutectic ternary phase diagram.
Methodology (Isothermal Slurry Equilibration):
-
Prepare Mixtures: Prepare a series of mixtures with varying ratios of the two diastereomeric salts (e.g., 100:0, 80:20, 60:40, 50:50, 40:60, 20:80, 0:100).
-
Add Solvent: To each mixture, add a specific amount of the chosen solvent. The amount should be insufficient to dissolve the entire solid, creating a slurry.
-
Equilibrate: Agitate these slurries at a constant, controlled temperature for an extended period (24-72 hours) to ensure the liquid phase reaches equilibrium with the solid phase.
-
Sample and Analyze: Carefully filter a sample of the liquid phase from each slurry. Analyze the composition of the liquid phase (concentration of each diastereomer) using a calibrated analytical method like chiral HPLC.[23]
-
Plot Data: Plot the liquid-phase compositions on a ternary diagram. The resulting curve represents the solubility isotherm, and its lowest point is the eutectic composition.[18]
Data Presentation: Solvent and Resolving Agent Selection
Systematic screening is the most robust method for identifying an effective resolution system.[1][6] The tables below provide examples of common components used in these screens.
Table 1: Common Chiral Resolving Agents
The choice of resolving agent depends on the functionality of the racemic compound.[24][]
| Class | Resolving Agent | Target Compound Class |
| Chiral Acids | (+)-Tartaric Acid & Derivatives (DBTA, DPTTA) | Amines, Basic Compounds |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | Amines (especially weak bases) | |
| (S)-(+)-Mandelic Acid | Amines, Alcohols (after derivatization) | |
| Chiral Bases | (R)-(+)-1-Phenylethylamine | Carboxylic Acids |
| Cinchonidine / Cinchonine | Carboxylic Acids | |
| (-)-Brucine | Carboxylic Acids (especially strong acids) |
Table 2: Properties of Common Crystallization Solvents
The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.[6]
| Solvent | Polarity Index | H-Bond Donor/Acceptor | Typical Use |
| Heptane | 0.1 | Neither | Anti-solvent |
| Toluene | 2.4 | Acceptor | Primary solvent for non-polar compounds |
| Ethyl Acetate | 4.4 | Acceptor | Medium polarity primary solvent |
| Isopropanol (IPA) | 3.9 | Both | Polar protic primary solvent |
| Acetonitrile | 5.8 | Acceptor | Polar aprotic primary solvent |
| Ethanol | 4.3 | Both | Polar protic primary solvent |
| Methanol | 5.1 | Both | Highly polar protic primary solvent |
| Water | 10.2 | Both | Highly polar solvent or anti-solvent |
Analytical Validation
Success in crystallization must be validated by accurate analytical methods to determine the diastereomeric excess (d.e.) of the crystalline product and the enantiomeric excess (e.e.) of the final active pharmaceutical ingredient after cleavage of the resolving agent.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining both d.e. and e.e. It provides high accuracy and precision.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine d.e. by integrating distinct signals for each diastereomer. Chiral shift reagents or derivatizing agents (like Mosher's acid) can be used to determine e.e.[23][26]
-
In-situ Monitoring: Advanced techniques like in-situ FTIR or Raman spectroscopy can monitor the concentration of diastereomers in the solution phase in real-time, providing valuable kinetic data for process optimization.[22][27][28]
References
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Mazzotti, M., et al. (2019). Exploiting Ternary Solubility Phase Diagrams for Resolution of Enantiomers: An Instructive Example. Chemie Ingenieur Technik. Available at: [Link]
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Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
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Kondo, K., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]
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Springuel, G., et al. (2018). Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization. CrystEngComm. Available at: [Link]
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Springuel, G., et al. (2018). Supporting Information: Ternary and quaternary Phase Diagrams: Key Tools for Chiral Resolution through solution Cocrystallization. The Royal Society of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Li, W., et al. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design. Available at: [Link]
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Sriranga, K. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. Available at: [Link]
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Demeș, M., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Available at: [Link]
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Joyce, L. A., et al. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available at: [Link]
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BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
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Wang, X., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Available at: [Link]
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Li, Z. J., & Mcdonald, M. (2010). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Simon, M., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]
-
Demeș, M., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
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Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Forró, E., & Fülöp, F. (2018). Scheme 16 The effect of thermodynamic control on the separation of diastereoisomers. ResearchGate. Available at: [Link]
-
Kondo, K., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Available at: [Link]
-
Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Retrieved from [Link]
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Joyce, L. A., et al. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Available at: [Link]
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Joyce, L. A., et al. (2017). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
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Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
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Mei, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]
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Lόpez-Martínez, M., et al. (2020). Real-time monitoring of crystallization from solution by using an interdigitated array electrode sensor. NIH. Available at: [Link]
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Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]
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Harris, K. D. M. (2024). in situ NMR strategies for monitoring the evolution of crystallization processes. ORCA - Cardiff University. Available at: [Link]
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Fidler, M., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Available at: [Link]
-
Juba, C., et al. (2018). In-situ determination of crystallization kinetics in ASDs via water sorption experiments. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
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- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 16. pure.mpg.de [pure.mpg.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. d-nb.info [d-nb.info]
- 19. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. rsc.org [rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 26. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 27. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 28. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Addressing solubility issues of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride salts
A Guide to Understanding and Overcoming Solubility Challenges
Welcome to the technical support center for (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common solubility issues encountered during experimentation. As Senior Application Scientists, we combine fundamental physicochemical principles with field-proven methodologies to help you achieve consistent and reliable results.
Section 1: Foundational Knowledge & Physicochemical Properties
Understanding the inherent properties of this compound is the first step in troubleshooting solubility. This compound is an amine hydrochloride salt. The primary reason for creating a hydrochloride salt of an amine is to significantly increase its aqueous solubility compared to its free base form.[1] The salt exists as an ion pair in its solid state and dissociates in a polar solvent like water into a protonated amine cation and a chloride anion.
The solubility of this salt is intrinsically linked to the equilibrium between the highly soluble protonated form and the less soluble, neutral free base. This equilibrium is governed by the solution's pH and the pKa of the compound's conjugate acid.
Table 1: Physicochemical Properties of (S)-1-(2-Methoxyphenyl)ethanamine and its Hydrochloride Salt
| Property | Value (Estimated/Calculated) | Rationale & Significance |
| Molecular Formula | C₉H₁₄ClNO | - |
| Molecular Weight | 187.67 g/mol | Essential for calculating molarity and mass-based concentrations. |
| Parent Compound pKa | ~9.3 (Predicted) | The pKa of the conjugate acid (protonated amine) dictates the pH range where the compound is ionized and thus more soluble. At pH values significantly below the pKa, the soluble, charged form dominates. |
| Predicted LogP | 2.68 (for trifluoro analog) | Indicates the lipophilicity of the free amine. A positive LogP suggests the neutral form has a preference for non-polar environments and thus lower aqueous solubility.[2] |
| Form | Solid | Typically a crystalline solid at room temperature. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in neutral water or Phosphate-Buffered Saline (PBS, pH 7.4). Why?
A1: This is the most common issue and is almost always related to pH. As an amine salt, the solubility of this compound is highly pH-dependent.[3][4]
-
The Chemistry: At neutral or basic pH (i.e., pH > ~7), the equilibrium shifts from the protonated, soluble form (R-NH₃⁺) to the neutral, free base form (R-NH₂). The free base, with its methoxyphenyl group, is significantly less polar and thus has much lower aqueous solubility.[5] This conversion from the salt to the free base in solution is known as disproportionation.[6]
-
The Solution: To maintain solubility, the pH of the aqueous solution must be kept in the acidic range, ideally at least 2 pH units below the pKa of the compound (~9.3). A pH of 3 to 5 is often a good starting point. You can achieve this by using an acidic buffer (e.g., acetate buffer) or by adding a small amount of dilute HCl to your water or PBS solution.
Q2: What is the best solvent for this compound?
A2: The choice of solvent depends entirely on the application.
-
Aqueous Applications (e.g., cell culture, in-vivo studies): Acidified water or acidic buffers are necessary. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, as it can typically dissolve the compound at high concentrations.
-
Organic Synthesis (e.g., as a reactant): The free base form is often required for reactions. In such cases, the salt can be dissolved in an aqueous acidic solution, the pH raised with a base (e.g., NaOH, NaHCO₃) to precipitate the free base, which is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The solubility of the hydrochloride salt itself in non-polar organic solvents is generally very low.[7]
Q3: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What is happening?
A3: You have likely created a supersaturated solution. While heating can increase the rate of dissolution and the amount of solute a solvent can hold, this state can be thermodynamically unstable.[8] Upon cooling, the solubility limit decreases, and the excess solute precipitates out.
-
Self-Validation: To find the true thermodynamic solubility at a specific temperature, the shake-flask method is recommended, where equilibrium is reached over a longer period (24-48 hours) without sustained heating.[8]
-
Practical Tip: If you must use heat to aid dissolution, do so gently and ensure the final concentration is well below the saturation point at your working temperature to prevent precipitation.[9]
Q4: My solution was clear initially, but a precipitate formed after several hours at room temperature, even in an acidic buffer. What are the potential causes?
A4: This phenomenon points to two primary suspects: solid-state transformation or slow degradation.
-
Polymorphism: The compound may exist in different crystalline forms, known as polymorphs.[10] You may have initially dissolved a metastable, more soluble polymorph. Over time, this can convert to a more stable, but less soluble, polymorph, which then precipitates from the saturated solution.[11][12] This is a well-documented phenomenon for active pharmaceutical ingredients (APIs).[13]
-
Chemical Instability: While generally stable, prolonged storage in certain buffer systems or exposure to light could potentially lead to degradation, although this is less common for simple amine salts under standard laboratory conditions. Always use freshly prepared solutions for critical experiments.[9]
Q5: Can I use co-solvents to improve aqueous solubility?
A5: Yes, co-solvents can be an effective strategy, particularly for creating concentrated stock solutions. Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize the organic components of the molecule.
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-Solvent | Typical Concentration | Considerations & Best Practices |
| DMSO | 1-10% (v/v) | Highly effective but can be cytotoxic in some cell-based assays. Always check the tolerance of your experimental system. |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many biological systems at low concentrations. Can be effective for moderately non-polar compounds. |
| PEG 400 | 10-30% (v/v) | A common excipient in drug formulations; useful for increasing solubility and can be suitable for in-vivo studies. |
Important Note: When using co-solvents, dissolve the compound in the pure co-solvent first, then slowly add this stock solution to the aqueous buffer with vigorous stirring to avoid precipitation.
Section 3: Visualized Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is key. The following workflow diagram outlines a logical sequence of steps to diagnose and solve the problem.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for determining solubility and preparing solutions.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the compound in a specific medium at a set temperature.[8]
-
Objective: To find the saturation concentration of this compound in a given buffer.
-
Materials:
-
This compound
-
Chosen aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or similar low-binding material)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a glass vial. A visible amount of undissolved solid should remain at the end.
-
Scientist's Note: Adding excess solid is crucial to ensure that the solution becomes saturated, which is the definition of solubility.[14]
-
-
Solvent Addition: Add a precise volume of the chosen buffer (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours.
-
Rationale: This extended mixing time allows the dissolution and precipitation processes to reach a state of dynamic equilibrium.[15] Shorter times may only yield kinetic solubility, which can be misleading.
-
-
Sample Collection: After equilibration, let the vials stand for 30 minutes to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial.
-
Critical Step: Filtration is essential to remove all undissolved microparticles, which would otherwise lead to an overestimation of the solubility.
-
-
Analysis: Dilute the filtered sample as needed and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that medium at that temperature. Express the result in units such as mg/mL or mM.
-
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a reliable method for preparing a concentrated stock solution for subsequent dilution into experimental media.
-
Objective: To prepare a 10 mM stock solution for use in biological or chemical assays.
-
Materials:
-
This compound (MW: 187.67 g/mol )
-
High-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
-
Methodology:
-
Calculation: Calculate the mass of the compound needed. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 187.67 g/mol = 0.0018767 g = 1.88 mg.
-
Weighing: Accurately weigh out approximately 1.88 mg of the compound into a clean vial. Record the exact mass.
-
Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO to add. Volume (mL) = (Mass (mg) / 187.67 mg/mmol) / 10 mmol/mL
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial securely.
-
Agitation: Vortex the mixture vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Rationale: Mechanical agitation and sonication provide the energy needed to break down the crystal lattice and facilitate the solvation process, significantly speeding up dissolution.[9]
-
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(2), 209-218. Retrieved from [Link]
-
Kauppinen, T., et al. (2016). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 93, 225-234. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
Morissette, S. L., et al. (2004). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 56(3), 275-300. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
He, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(8), 2506-2529. Retrieved from [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Retrieved from [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-395. Retrieved from [Link]
-
ChemSrc. (n.d.). (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Di Martino, P., & Censi, R. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18763-18778. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 758. Retrieved from [Link]
- Google Patents. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmajournal.net [pharmajournal.net]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
This guide serves as a specialized technical resource for the purification and isolation of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride . It addresses the critical phase where diastereomeric intermediates (salts or auxiliaries) are manipulated to achieve high enantiomeric excess (ee) before final conversion to the hydrochloride salt.
System Overview & Critical Parameters
The purification of (S)-1-(2-Methoxyphenyl)ethanamine (also known as 2-methoxy-α-methylbenzylamine) typically proceeds via Classical Chiral Resolution or Asymmetric Synthesis (e.g., Ellman’s auxiliary). The term "diastereomers" in your workflow refers to the transient diastereomeric salts formed with a chiral acid (e.g., L-Tartaric acid, (S)-Mandelic acid) or sulfinamide intermediates.
Achieving pharmaceutical-grade purity (>99% ee) requires mastering the solubility differentials between the (S)-Amine:(Chiral Acid) and (R)-Amine:(Chiral Acid) diastereomeric pairs.
Core Chemical Data
| Parameter | Specification |
| Target Compound | (S)-1-(2-Methoxyphenyl)ethanamine HCl |
| CAS Number | 1332832-15-1 (HCl salt) / 68285-23-4 (Base) |
| Critical Impurity | (R)-enantiomer (Enantiomeric Impurity) |
| Key Intermediate | Diastereomeric Salt (e.g., Tartrate or Mandelate) |
| Common Issue | "Oiling out" due to the methoxy group's lipophilicity |
Troubleshooting Guide (Q&A)
Category A: Diastereomeric Crystallization (Resolution)[1][2][3]
Q1: My diastereomeric salt mixture is "oiling out" instead of crystallizing. How do I induce nucleation? Diagnosis: The 2-methoxy substituent increases the lipophilicity of the amine, making the salt prone to phase separation as a supercooled oil rather than a crystal lattice in aqueous alcohols. Solution:
-
Solvent Modification: Switch from pure Ethanol/Methanol to a binary system with lower polarity. A mixture of Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) (e.g., 3:1) often favors crystallization over oiling.
-
Seeding Protocol: Do not cool rapidly. Hold the solution at the "metastable zone" (approx. 5-10°C below saturation temperature) and add seed crystals of the pure diastereomer (if available).
-
Sonication: Apply brief ultrasound pulses (30 seconds) to the oiled phase to disrupt the amorphous state and induce nucleation.
Q2: The diastereomeric excess (de) remains low (<80%) after the first filtration. Should I recrystallize or wash? Diagnosis: Low de indicates either inclusion of the mother liquor in the crystal cake or a "eutectic" behavior where both diastereomers co-crystallize. Solution:
-
Do NOT just wash: Washing is insufficient for removing lattice-bound impurities.
-
Recrystallization Strategy: Perform a "digestive" recrystallization. Suspend the solid in the boiling solvent (e.g., EtOH) but add enough solvent to dissolve only 90% of the solid. The most soluble component (usually the impurity) will preferentially dissolve.
-
The "Half-Equivalent" Method: If using Tartaric acid, ensure you are using 0.5 to 1.0 equivalents relative to the amine. Using excess resolving agent can precipitate the unwanted diastereomer.
Category B: Conversion to Hydrochloride Salt
Q3: After basifying the diastereomeric salt and adding HCl, the final product is hygroscopic or sticky. Why? Diagnosis: Excess water or residual solvent trapped in the lattice. Methoxy-amines can form hygroscopic HCl salts if excess HCl is present. Solution:
-
Anhydrous Generation: Do not use aqueous HCl. Dissolve the free base in dry Diethyl Ether or MTBE.
-
Gas Addition: Bubble dry HCl gas or add HCl in Dioxane/Isopropanol dropwise at 0–5°C.
-
Desiccation: The final white precipitate must be dried under high vacuum (<5 mbar) at 40°C over
to remove lattice water.
Experimental Protocols
Protocol A: Resolution via Diastereomeric Salt Formation
Target: Separation of (S)-isomer from Racemate[1]
Reagents:
-
Racemic 1-(2-Methoxyphenyl)ethanamine (10 g, 66 mmol)
-
(L)-(+)-Tartaric Acid (0.5 eq or 1.0 eq optimized)
-
Solvent: Ethanol (95%) or Methanol/Water (9:1)
Step-by-Step:
-
Dissolution: Dissolve 10 g of racemic amine in 50 mL of Ethanol at 60°C.
-
Acid Addition: Add a hot solution of L-Tartaric acid (5.0 g, 33 mmol) in 30 mL Ethanol. Note: Using 0.5 eq maximizes the yield of the less soluble salt (Pope-Peachey method).
-
Controlled Cooling:
-
Cool to 40°C over 1 hour (Stirring speed: 200 rpm).
-
Seed with pure (S)-amine-L-tartrate (if available).
-
Cool to 0°C over 4 hours.
-
-
Filtration: Filter the white crystals. Do not dry completely ; take a small sample for chiral HPLC.
-
Liberation: Suspend the salt in DCM (50 mL) and treat with 2M NaOH (50 mL). Separate organic layer, dry over
, and evaporate to yield (S)-Free Base.[5]
Protocol B: Conversion to Hydrochloride Salt
Target: Stable, non-hygroscopic solid
-
Dissolve (S)-Free Base (pure oil) in dry MTBE (10 volumes).
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane dropwise until pH reaches 2-3 (monitor with wet pH paper).
-
A thick white precipitate will form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter under Nitrogen atmosphere (to prevent moisture absorption).
-
Wash with cold MTBE. Dry in a vacuum oven at 40°C.
Visualizations & Logic Flows
Figure 1: Resolution & Purification Workflow
This diagram illustrates the critical decision points when processing the diastereomeric mixture.
Caption: Logical workflow for the resolution of methoxyphenyl-ethanamine, highlighting the "Oiling Out" troubleshooting loop.
Table 1: Solvent Screening Guide for Diastereomeric Salts
Use this table to select the optimal solvent if Ethanol fails.
| Solvent System | Polarity Index | Outcome Prediction | Recommended For |
| Methanol | High | High Solubility (Risk of low yield) | First screening; highly polar salts. |
| Ethanol (95%) | Medium-High | Balanced (Standard Choice) | Tartrate/Mandelate salts. |
| Isopropanol (IPA) | Medium | Lower Solubility (High yield, lower purity) | Second crop recovery. |
| IPA : Water (9:1) | High | Improves lattice formation | Preventing oiling out. |
| Acetone | Medium | Low Solubility | Not recommended (often oils out). |
| MTBE | Low | Anti-solvent | Used to force precipitation. |
References
-
Separation of Diastereomers via Kinetic Control . Gavin Publishers. Retrieved from [Link]
-
Direct enantioseparation of 1-(2-hydroxyphenyl)ethylamines via diastereomeric salt formation . Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Impact of temperature on the efficiency of chiral resolution
Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in achieving optimal enantioselective separations. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the thermodynamic principles at play.
The Decisive Role of Temperature in Chiral Recognition
Successful chiral separation hinges on the subtle differences in interaction energy between two enantiomers and a chiral stationary phase (CSP). Temperature is a powerful yet often underutilized parameter that directly influences these interactions. A common misconception is that lower temperatures always yield better resolution. While this is frequently true, the relationship is complex and understanding it is key to efficient and robust method development.[1][2] This guide will provide the expertise to leverage temperature as a strategic tool for optimizing your chiral separations.
Fundamental Principles: The "Why" Behind Temperature Effects
The separation of enantiomers is a thermodynamically driven process. The differential retention of two enantiomers on a chiral stationary phase is governed by the difference in their standard Gibbs free energy of association (ΔΔG°). This can be described by the following equation:
ΔΔG° = ΔΔH° - TΔΔS° = -RTln(α)
Where:
-
α is the selectivity factor (k'₂ / k'₁).
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
-
ΔΔH° is the difference in the standard enthalpy of association between the two enantiomers and the CSP.
-
ΔΔS° is the difference in the standard entropy of association.
Chiral separations are typically enthalpy-driven at lower temperatures and entropy-driven at higher temperatures.[3] The interplay between the enthalpic (ΔΔH°) and entropic (ΔΔS°) contributions determines how selectivity (α) changes with temperature. This relationship is often visualized using a Van't Hoff plot , which graphs ln(α) versus the inverse of the absolute temperature (1/T).[3][4][5][6]
A linear Van't Hoff plot indicates that the separation mechanism is consistent over the studied temperature range.[5] However, deviations from linearity can occur, suggesting a change in the conformation of the chiral stationary phase or the analyte.[4][6]
Troubleshooting Guide: From Theory to Practice
This section addresses common challenges encountered during chiral method development and how temperature can be systematically used as a troubleshooting tool.
Q1: My enantiomers are co-eluting or poorly resolved. How can changing the temperature help?
Poor resolution is often the primary challenge. Temperature can be a powerful tool to improve it.
-
Causality: Resolution is a function of selectivity (α), efficiency (N), and retention factor (k'). Temperature influences all three. Generally, decreasing the temperature increases the strength of the intermolecular interactions (hydrogen bonds, π-π stacking, dipole-dipole interactions) that are crucial for chiral recognition. This often leads to a larger ΔΔH°, resulting in increased selectivity and, consequently, better resolution.[1][2]
-
Troubleshooting Steps:
-
Systematic Cooling: Begin by lowering the column temperature in 5-10°C increments (e.g., from 25°C down to 15°C or 10°C). Monitor the resolution (Rs) and selectivity (α). In many cases, this will be sufficient to achieve baseline separation.[2]
-
Consider Efficiency: While lower temperatures often improve selectivity, they can also increase mobile phase viscosity, leading to higher backpressure and potentially lower plate counts (efficiency).[1] It's a trade-off that needs to be balanced.
-
Heating as an Option: Do not discount the possibility of improving resolution by increasing the temperature. In some entropy-driven separations, or cases where peak shape is poor at low temperatures, a moderate increase in temperature can improve efficiency and peak symmetry, leading to better overall resolution.[1][7]
-
Q2: I'm seeing a reversal in the elution order of my enantiomers as I change the temperature. What is happening?
This is a fascinating phenomenon that points to a shift in the dominant chiral recognition mechanism.
-
Causality: Enantiomeric elution order reversal occurs at the isoenantioselective temperature (Tiso) .[3][8] At this specific temperature, the selectivity factor (α) is equal to 1, meaning the enantiomers co-elute. This happens when the enthalpic and entropic contributions to the Gibbs free energy cancel each other out (ΔΔH° = TisoΔΔS°).[9] Above or below the Tiso, the elution order will be reversed.[7][8]
-
Troubleshooting & Application:
-
Identify the Tiso: If you observe a significant decrease in selectivity as you approach a certain temperature, you may be near the Tiso. A Van't Hoff plot can be used to determine this temperature.
-
Leverage the Reversal: Understanding the Tiso can be advantageous. For instance, if an impurity peak co-elutes with the desired enantiomer, changing the temperature to reverse the elution order can resolve the impurity from the target peak.[7]
-
Q3: My peaks are broad and tailing. Can temperature help improve the peak shape?
Poor peak shape can compromise resolution and quantification.
-
Causality: Broad or tailing peaks can be due to slow mass transfer kinetics or undesirable secondary interactions between the analyte and the stationary phase. Increasing the temperature can improve mass transfer by reducing mobile phase viscosity and accelerating the kinetics of adsorption/desorption.[1][10] This often results in sharper, more symmetrical peaks and higher column efficiency (N).[7]
-
Troubleshooting Steps:
-
Increase Temperature Incrementally: Raise the column temperature in 5°C increments (e.g., from 25°C to 30°C, then 35°C) and observe the peak asymmetry and plate count.
-
On-Column Racemization: In some cases, particularly with conformationally labile molecules, broad peaks or a plateau between two peaks can indicate on-column racemization.[2][9] Lowering the temperature can often slow down or prevent this interconversion, leading to two distinct, sharper peaks.[2][9]
-
Q4: I am developing a preparative separation. How should I approach temperature optimization?
For preparative chromatography, throughput and solubility are as critical as resolution.
-
Causality: Higher temperatures decrease mobile phase viscosity, which lowers backpressure and allows for higher flow rates, thus increasing throughput.[11] Additionally, analyte solubility is often higher at elevated temperatures, permitting higher sample loads per injection. However, this must be balanced with the potential loss of selectivity at higher temperatures.
-
Troubleshooting & Optimization:
-
Loading Study at Different Temperatures: Perform loading studies at a few selected temperatures (e.g., 25°C, 35°C, 45°C) to find the best compromise between resolution, loadability, and cycle time.
-
Temperature Uniformity: In preparative scale, maintaining a uniform temperature across the large-diameter column is crucial to avoid peak distortion.[11] Using a pre-heater for the mobile phase is highly recommended to ensure the mobile phase entering the column is at the same temperature as the column oven.[11]
-
Frequently Asked Questions (FAQs)
What is the typical starting temperature for chiral method development?
A good starting point is ambient temperature, around 25°C. This provides a baseline from which you can decide to heat or cool the column based on the initial results.
How does temperature impact Supercritical Fluid Chromatography (SFC) for chiral separations?
The effect of temperature in SFC is more complex than in HPLC.[12][13] An increase in temperature reduces the density of the supercritical fluid mobile phase, which in turn decreases its elution strength, potentially leading to longer retention times.[12] However, it also has the typical effect of increasing solute diffusivity and improving kinetics.[13] Therefore, the net effect on resolution needs to be empirically determined for each separation.[14]
Can temperature be used to switch enantiomeric elution order?
Yes. As explained in the troubleshooting guide, by operating on either side of the isoenantioselective temperature (Tiso), the elution order of the enantiomers can be reversed.[7][8] This is a powerful tool for method development, especially when dealing with co-eluting impurities.
What are the instrumental requirements for precise temperature control?
A high-quality column oven or thermostat that can maintain a stable temperature to within ±0.1°C is essential for reproducible chiral separations.[1] For sub-ambient temperatures, a refrigerated unit is necessary. For preparative work, ensuring the mobile phase is pre-heated to the column temperature is critical.[11]
How does temperature affect kinetic resolution?
In kinetic resolution, where two enantiomers react at different rates, temperature plays a crucial role.[15] Lowering the reaction temperature often enhances the selectivity (the ratio of the reaction rates) by amplifying the small differences in the activation energies of the two competing diastereomeric transition states.[16] However, this can also significantly slow down the reaction, so an optimal temperature must be found that balances selectivity and reaction time.[17]
Data Presentation & Experimental Protocols
Impact of Temperature on Chromatographic Parameters
The following table summarizes the general effects of increasing temperature on key chromatographic parameters in chiral HPLC. Note that these are general trends and exceptions can occur.
| Parameter | General Effect of Increasing Temperature | Rationale |
| Retention Factor (k') | Decreases | Solute has higher affinity for the mobile phase and lower affinity for the stationary phase at higher temperatures.[18] |
| Selectivity (α) | Usually Decreases | The energy difference (ΔΔG°) of interaction between the enantiomers and the CSP becomes smaller.[1][2] |
| Resolution (Rs) | Usually Decreases | Primarily due to the decrease in selectivity (α). |
| Efficiency (N) | Generally Increases | Lower mobile phase viscosity and faster mass transfer lead to sharper peaks.[1][7] |
| Backpressure | Decreases | Mobile phase viscosity is lower at higher temperatures. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to evaluating the effect of temperature on a chiral separation.
Objective: To determine the optimal temperature for the resolution of a racemic compound.
Materials:
-
HPLC or SFC system with a thermostatted column compartment.
-
Chiral column demonstrating initial partial separation of the enantiomers.
-
Mobile phase as per the initial screening method.
-
Racemic analyte standard solution.
Procedure:
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a starting temperature of 25°C until a stable baseline is achieved.
-
Initial Injection: Inject the standard solution and record the chromatogram. Calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Temperature Variation (Cooling):
-
Set the column temperature to 20°C. Allow the system to equilibrate for at least 15-20 minutes.
-
Inject the standard and record the chromatogram. Recalculate k', α, and Rs.
-
Repeat this step at 15°C and 10°C, or lower if your instrumentation allows and backpressure is not excessive.
-
-
Temperature Variation (Heating):
-
Return the column temperature to 25°C and allow for equilibration.
-
Set the column temperature to 30°C and allow the system to equilibrate.
-
Inject the standard and record the chromatogram. Recalculate k', α, and Rs.
-
Repeat this step at 35°C and 40°C. Be mindful of the column's maximum operating temperature.
-
-
Data Analysis:
-
Plot Resolution (Rs) and Selectivity (α) as a function of Temperature (°C).
-
(Optional) Construct a Van't Hoff plot (ln(α) vs. 1/T (in K⁻¹)) to assess the thermodynamic properties of the separation.
-
-
Optimal Temperature Selection: Choose the temperature that provides the best balance of resolution, analysis time, and peak shape for your application.
Visualization of Workflows
Logical Workflow for Temperature Optimization
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The correctness of van 't Hoff plots in chiral and achiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. glsciences.com [glsciences.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. fagg.be [fagg.be]
- 14. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Chiral HPLC Methods for Enantiomeric Purity of (S)-1-(2-Methoxyphenyl)ethanamine
Executive Summary
Winner: Daicel CROWNPAK® CR-I(+) While polysaccharide-based columns (like Chiralpak AD-H) are industry workhorses, CROWNPAK CR-I(+) is the scientifically superior choice for (S)-1-(2-Methoxyphenyl)ethanamine .
Why? This analyte is a primary amine with the chiral center
Introduction & Analyte Profile
(S)-1-(2-Methoxyphenyl)ethanamine is a valuable chiral building block and resolving agent. Its enantiomeric purity is critical in asymmetric synthesis, where even trace amounts of the (R)-enantiomer can compromise downstream diastereoselectivity.
The Challenge:
-
Primary Amine Functionality: Free amines interact strongly with residual silanols on silica supports, leading to severe peak tailing.
-
Steric Bulk: The ortho-methoxy group provides steric hindrance but also electron density that influences binding.
This guide compares two distinct separation mechanisms to validate the most robust method for Quality Control (QC) environments.
Comparative Methodology: The Specialist vs. The Generalist
We compare the "Gold Standard" for primary amines (Crown Ether) against the "Universal" solution (Amylose derivative).
Method A: The Specialist (Recommended)
-
Column: Daicel CROWNPAK® CR-I(+) (
, )[1] -
Chemistry: Chiral crown ether (18-crown-6 derivative) immobilized on silica.
-
Mechanism: Host-guest inclusion complexation. The protonated amine (
) fits inside the crown ether cavity. Chiral barriers on the crown discriminate between the (S) and (R) methyl/aryl orientation.
Method B: The Generalist (Alternative)
-
Column: Chiralpak® AD-H (
, )[2] -
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[3]
-
Mechanism: Hydrogen bonding and dipole-dipole interactions in the polymer grooves.
Comparative Data Summary
| Parameter | Method A: CROWNPAK CR-I(+) | Method B: Chiralpak AD-H |
| Mobile Phase | ||
| Elution Mode | Reversed Phase (Acidic) | Normal Phase (Basic) |
| Resolution ( | ||
| Tailing Factor ( | ||
| Analysis Time | ||
| Robustness | High (Specific interaction) | Medium (Sensitive to water/additive) |
| Detection | UV @ | UV @ |
Expert Insight: Method A requires the amine to be protonated. The acidic mobile phase drives the equilibrium to the ammonium form (
), which binds tightly to the crown. Method B requires a basic additive (Diethylamine, DEA) to keep the amine deprotonated () to prevent non-specific silanol binding, which often results in peak broadening.
Detailed Validation Protocol (ICH Q2(R1) Aligned)
This protocol focuses on Method A (Crownpak CR-I(+)) as the primary validated method.
Specificity & Selectivity
Objective: Prove the method distinguishes the enantiomers from synthesis precursors (e.g., 2-methoxyacetophenone).
-
Protocol: Inject a mixture of (S)-enantiomer, (R)-enantiomer, and the ketone precursor.
-
Acceptance Criteria:
-
Resolution (
) between (S) and (R) .[4] -
No interference at the retention time of the main peak from the blank or precursor.
-
Linearity
Objective: Confirm signal is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (
). -
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria:
.
Accuracy (Recovery)
Objective: Ensure no sample loss or matrix bias.
-
Protocol: Spike known amounts of (R)-enantiomer impurity (0.1%, 0.5%, 1.0%) into a pure (S)-sample.
-
Acceptance Criteria: Recovery between 98.0% and 102.0%.
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define the sensitivity for trace enantiomeric impurities.
-
Method: Signal-to-Noise (S/N) ratio method.
-
LOD: Concentration at
. -
LOQ: Concentration at
.
Visualizing the Mechanism & Workflow
Separation Mechanism: Host-Guest Complexation
The diagram below illustrates why the Crownpak column is superior. The "Guest" (Ammonium ion) inserts into the "Host" (Crown Ether).[5]
Caption: Mechanism of Chiral Recognition on CROWNPAK CR(+). The ammonium ion forms hydrogen bonds with the crown ether oxygens.[5] The steric bulk of the (S)-enantiomer interacts differently with the chiral barrier than the (R)-enantiomer.
Validation Workflow
The following flowchart outlines the decision process for validating this method according to ICH guidelines.
Caption: Step-by-step ICH Q2(R1) validation workflow for the chiral HPLC method.
Experimental Protocols
Mobile Phase Preparation (Method A)
Safety Note: Perchloric acid (
-
Aqueous Component: Add
of to of ultrapure water ( ). -
Organic Component: HPLC Grade Methanol (
). -
Mixing: Mix Aqueous/Organic in 85:15 ratio (v/v).
-
Degassing: Filter through
membrane and degas.
Sample Preparation[2]
-
Weigh
of (S)-1-(2-Methoxyphenyl)ethanamine. -
Dissolve in
of Mobile Phase. -
Final Concentration:
. -
Note: Dissolving in the mobile phase ensures the amine is immediately protonated, preventing injection shock.
Conclusion
For the enantiomeric purity analysis of (S)-1-(2-Methoxyphenyl)ethanamine , the CROWNPAK CR-I(+) column is the superior choice over polysaccharide alternatives. It leverages the specific chemistry of the primary amine to create a highly selective, robust, and self-validating separation system. While Chiralpak AD-H can be used, it requires basic additives and often yields inferior peak symmetry for this class of molecules.
References
-
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).Link
-
Machida, Y., et al. (2023). Chiral separation of primary amines on Crownpak® CR-I (+).[1][5][7] Wiley Analytical Science. Link
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.[7] Journal of Separation Science. Link
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection.Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. phenomenex.com [phenomenex.com]
- 3. uvison.com [uvison.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
NMR Spectroscopy for the Validation of Enantiomeric Excess Determination: A Comparative Technical Guide
Topic: NMR Spectroscopy for the Validation of Enantiomeric Excess Determination Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2]
Executive Summary: The Case for Orthogonal Validation
In the high-stakes environment of chiral drug development, relying on a single analytical method for enantiomeric excess (ee) determination is a risk. While Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine quality control, it is susceptible to "blind spots"—co-elution of impurities, column degradation, or mobile phase artifacts.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the critical orthogonal validation tool . Unlike chromatography, which relies on retention time (a physical property), NMR relies on magnetic distinctiveness (a structural/electronic property). When an HPLC method and an NMR method yield identical ee values, the probability of systematic error approaches zero.
This guide details the strategic implementation of NMR for ee validation, focusing on Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs), and provides a self-validating experimental protocol.
Comparative Landscape: NMR vs. Chiral HPLC[1][2][3][4]
To select the appropriate validation strategy, one must understand the mechanistic and performance differences between the two modalities.
Table 1: Technical Performance Matrix
| Feature | Chiral HPLC (Gold Standard) | NMR Spectroscopy (Orthogonal Validation) |
| Physical Principle | Differential adsorption energy on chiral stationary phase. | Magnetic non-equivalence of diastereomeric nuclei. |
| Limit of Detection (LOD) | High (ng/mL range). Can detect <0.1% impurity. | Moderate (typically ~1-2% impurity). |
| Precision | High (<0.5% RSD).[1] | Moderate (depends on S/N ratio and integration). |
| Analysis Time | 20–60 mins (plus equilibration). | 5–15 mins (CSA); 2–4 hours (CDA synthesis). |
| Structure Elucidation | None (requires MS coupling). | Inherent. Confirms structure alongside purity. |
| Method Development | Iterative screening of columns/solvents (Weeks). | Rational selection of agent (Days/Hours). |
| Primary Risk | Co-elution of enantiomers or impurities (False Positive). | Signal overlap/broadening (False Negative). |
Decision Logic for Validation
The following diagram illustrates the decision process for deploying NMR as a validation step.
Figure 1: Decision matrix for selecting the appropriate NMR methodology based on sensitivity requirements and structural knowledge.
Deep Dive: NMR Methodologies
A. Chiral Derivatizing Agents (CDAs) – The "Mosher" Standard
Mechanism: A CDA (e.g.,
-
Causality: Diastereomers have different physical properties and distinct NMR spectra.[4][5] The anisotropic shielding effect of the CDA's phenyl ring causes predictable chemical shift changes (
) in the substrate's protons. -
Why it validates: The covalent linkage prevents the fast-exchange averaging seen in CSAs, providing distinct, sharp signals for integration.
B. Chiral Solvating Agents (CSAs)
Mechanism: A CSA forms transient non-covalent complexes (hydrogen bonding, ion-pairing) with the substrate.
-
Causality: Fast exchange on the NMR timescale results in an average chemical shift. If the equilibrium constants (
) for the R-CSA and S-CSA complexes differ, the signals split. -
Why it validates: It is non-destructive and rapid. However, peak broadening can obscure accurate integration.
Experimental Protocol: The Self-Validating Mosher Method
This protocol describes the use of Mosher's Acid Chloride to validate the ee of a secondary alcohol.[5] This method is chosen for its robustness and ability to determine absolute configuration simultaneously.
Phase 1: Sample Preparation (Derivatization)
Objective: Convert the enantiomeric alcohol mixture into diastereomeric esters.
-
Reagents:
-
Substrate: 5–10 mg of the chiral alcohol (dried).
-
Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) [1.2 equivalents].
-
Base: Dry Pyridine-d5 (0.6 mL) – Using deuterated pyridine allows direct NMR analysis without workup.
-
Vessel: Clean, dry NMR tube.[3]
-
-
Workflow:
-
Dissolve the substrate in Pyridine-d5 directly in the NMR tube.
-
Add (R)-MTPA-Cl via microsyringe.
-
Shake the tube vigorously for 1 minute.
-
Allow to stand at room temperature for 15–30 minutes (monitor reaction completion via TLC if necessary).
-
Phase 2: NMR Acquisition
Objective: Obtain high-resolution spectra with quantitative integration parameters.
-
Nuclei Selection:
-
1H NMR: Good for general integration but often crowded.
-
19F NMR: Preferred. The -CF3 group on the Mosher moiety usually appears as a singlet.[5] Diastereomers will show two distinct singlets in a clean region (~ -72 ppm).
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Relaxation Delay (d1): Set to
(typically 10–20 seconds for 19F). Failure to do this is the #1 source of error in NMR integration. -
Scans (ns): Sufficient to achieve S/N > 200:1.
-
Pulse Angle: 90°.
-
Phase 3: The "Gravimetric Test" (Self-Validation Step)
To prove the NMR method is accurate, you must construct a calibration curve. This is the step that elevates a "test" to a "validation."
-
Preparation: Prepare three mixtures of pure (R) and (S) standards with gravimetrically determined ratios (e.g., 50:50, 75:25, 90:10).
-
Derivatization: Derivatize each mixture using the protocol above.
-
Analysis: Plot Gravimetric ee (x-axis) vs. NMR Calculated ee (y-axis).
-
Acceptance Criteria: Slope = 1.0 ± 0.05;
.
Workflow Diagram
Figure 2: Experimental workflow for Mosher's ester derivatization and analysis.[3]
Data Analysis & Interpretation
Calculation of Enantiomeric Excess
The enantiomeric excess is calculated directly from the integration of the diastereomeric peaks (
Error Analysis & Troubleshooting
-
Peak Overlap: If 1H signals overlap, switch to 19F NMR. If 19F signals overlap, use a different solvent (e.g., Benzene-d6) to alter the anisotropic shielding cone.
-
Kinetic Resolution: Ensure the derivatization reaction goes to 100% completion . If the reaction is incomplete, one enantiomer may react faster than the other, skewing the results. Always check for the disappearance of the starting material peak.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.
-Methoxy- -(trifluoromethyl)phenylacetic Acids. Journal of the American Chemical Society.[5] Link -
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sources
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions
For researchers, scientists, and professionals in drug development, the stereocontrolled construction of carbon-carbon bonds is a foundational challenge. The aldol reaction, a powerful tool for forming β-hydroxy carbonyl compounds, creates up to two new stereocenters. Harnessing this potential with precision is paramount. Among the strategies developed, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method for inducing stereoselectivity.[1]
This guide provides an in-depth comparative analysis of three preeminent classes of chiral auxiliaries in the context of asymmetric aldol reactions: the ubiquitous Evans' oxazolidinones, the practical Myers' pseudoephedrine amides, and the versatile Oppolzer's camphorsultams. We will delve into the mechanistic underpinnings of their stereocontrol, present comparative performance data, and provide detailed experimental protocols to empower you to select and implement the optimal auxiliary for your synthetic challenges.
The Philosophy of the Ideal Chiral Auxiliary
Before comparing specific auxiliaries, it is crucial to understand the qualities that define an effective one. An ideal chiral auxiliary should:
-
Be readily available and inexpensive , preferably in both enantiomeric forms.
-
Attach easily and in high yield to the substrate.
-
Provide a strong and predictable stereochemical bias in the desired transformation, leading to high diastereoselectivity and enantioselectivity.
-
Be removed under mild conditions without compromising the newly formed stereocenters.
-
Be recoverable in high yield for reuse, enhancing the overall efficiency and cost-effectiveness of the synthesis.[2]
The auxiliaries discussed herein have achieved widespread use precisely because they fulfill many of these criteria, albeit with different strengths and weaknesses.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Aldol Reactions
The application of a chiral auxiliary follows a logical three-step sequence: acylation, diastereoselective aldol reaction, and cleavage. This process temporarily incorporates the chiral controller to guide the formation of new stereocenters, after which it is removed to reveal the enantiomerically enriched product.
Figure 1: General workflow for an asymmetric aldol reaction using a chiral auxiliary.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, N-acyloxazolidinones are arguably the gold standard in asymmetric aldol reactions, renowned for their exceptional levels of stereocontrol.[3] They are typically derived from readily available amino acids, such as valine and phenylalanine.
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans' auxiliaries stems from the formation of a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[1][4]
-
Enolate Formation: Treatment of the N-acyl oxazolidinone with a Lewis acid (commonly dibutylboron triflate, Bu₂BOTf) and a hindered base (like diisopropylethylamine, DIPEA) selectively generates the Z-enolate.[3]
-
Transition State Assembly: The boron enolate then coordinates with the incoming aldehyde. To minimize dipole-dipole interactions between the two carbonyl groups of the imide, the auxiliary orients itself to place the substituent (e.g., isopropyl or benzyl) in a position that effectively shields one face of the enolate.[5]
-
Facial Selectivity: The aldehyde approaches the enolate from the less sterically hindered face, with its substituent (R) occupying a pseudo-equatorial position to avoid 1,3-diaxial interactions.[1] This rigid arrangement dictates the absolute stereochemistry of the two newly formed stereocenters, almost exclusively leading to the syn-aldol product.[6]
Figure 2: Simplified transition state model for the Evans' syn-aldol reaction.
Cleavage of the Auxiliary
A key advantage of Evans' auxiliaries is the variety of methods available for their removal, allowing access to a range of functional groups.
-
Carboxylic Acids: Mild hydrolysis using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is the most common method.[7][8]
-
Primary Alcohols: Reduction with lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the corresponding 1,3-diol.
-
Aldehydes: More delicate reduction protocols can provide access to the aldehyde.
-
Weinreb Amides: Direct conversion to the Weinreb amide offers a gateway to ketones.[5]
Myers' Pseudoephedrine Amides
Andrew G. Myers developed a practical and highly effective chiral auxiliary system based on the inexpensive and readily available commodity chemical, pseudoephedrine.[9] While extensively documented for asymmetric alkylations, the principles of stereocontrol are applicable to aldol reactions.
Mechanism of Stereocontrol
The stereochemical outcome of reactions using pseudoephedrine amides is dictated by a rigid lithium-chelated enolate intermediate.
-
Enolate Formation: Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate. The lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary, forming a rigid six-membered ring.[10]
-
Facial Selectivity: This chelation locks the conformation of the enolate. The phenyl group of the auxiliary is positioned to block the top face, forcing the electrophile (aldehyde) to approach from the less hindered bottom face.[10] The presence of lithium chloride is often essential to suppress O-alkylation and accelerate the reaction rate.[9]
Although primarily demonstrated for alkylations, this model of a rigid, internally chelated enolate provides a strong basis for high diastereoselectivity in aldol additions as well.
Cleavage of the Auxiliary
The pseudoephedrine auxiliary can be removed to yield various functionalities:
-
Carboxylic Acids: Hydrolysis under acidic or basic conditions (e.g., NaOH or tetra-n-butylammonium hydroxide) releases the carboxylic acid.[9]
-
Primary Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB) furnishes the primary alcohol.[11]
-
Ketones: Addition of organolithium reagents to the amide provides ketones in high yield.[11]
Oppolzer's Camphorsultams
Wolfgang Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor, a component of the chiral pool. Its rigid bicyclic structure provides an excellent scaffold for asymmetric induction.[12]
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, Oppolzer's sultams typically react via a chelated Zimmerman-Traxler transition state when boron or titanium enolates are employed.
-
Enolate Formation: The N-acyl sultam is converted to its Z-enolate using a Lewis acid and a base.
-
Transition State and Facial Selectivity: The enolate and aldehyde assemble into a chair-like transition state. The bulky camphor skeleton effectively blocks one face of the enolate, directing the aldehyde to approach from the opposite side. This high degree of facial bias leads to excellent stereoselectivity.[13]
Interestingly, the stereochemical outcome with Oppolzer's sultams can be highly dependent on the choice of Lewis acid. For instance, changing the stoichiometry of TiCl₄ has been shown to invert the diastereoselectivity from anti to syn.[14][15] This provides a powerful tool for accessing different aldol adducts from a single chiral auxiliary. Some studies on alkylations of lithiated Oppolzer enolates suggest that stereocontrol can also arise from stereoelectronic interactions with the sulfonyl group, rather than a chelated metal.[16]
Cleavage of the Auxiliary
Cleavage of the N-acyl sultam is typically achieved through hydrolysis or reduction:
-
Carboxylic Acids: Saponification with LiOH/H₂O₂ is a common method.[17]
-
Primary Alcohols: Reductive cleavage with LiAlH₄ or other hydrides yields the alcohol.
-
Esters: Transesterification can be achieved with reagents like sodium methoxide in methanol.
Performance Comparison: A Data-Driven Overview
The selection of a chiral auxiliary is often guided by its performance in achieving the desired stereochemical outcome. The following table provides a summary of representative data for the three auxiliaries in asymmetric aldol reactions. It is important to note that reaction conditions have been optimized for each auxiliary system and are not identical.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid / Base | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >99% | 85-95 | [18] |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 1:98 | >98% (anti) | 70 | [18] |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Isobutyraldehyde | Sn(OTf)₂, TMEDA | >98:2 | >98% (syn) | 87 | [19] |
| Myers' Pseudoephedrine | N-Propionyl pseudoephedrine amide | Isovaleraldehyde | LDA, LiCl | >95:5 | >97% | 80-90 | [9] |
Note: Data for Myers' auxiliary is for an alkylation reaction, which serves as a strong proxy for the expected high selectivity in aldol reactions.
Detailed Experimental Protocols
The following protocols are representative examples for achieving high diastereoselectivity with each class of chiral auxiliary.
Protocol 1: Evans' syn-Aldol Reaction
This protocol describes the reaction between an N-acyloxazolidinone and an aldehyde to generate a syn-aldol adduct.[20]
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M in DCM)
-
Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Aldehyde (1.2 equiv)
-
Methanol (MeOH), 30% Hydrogen peroxide (H₂O₂), Saturated aq. NaHCO₃
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous DCM (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA. Stir the resulting solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the aldehyde dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding 1:1 (v/v) MeOH/saturated aq. NaHCO₃.
-
Add a 2:1 (v/v) mixture of MeOH and 30% H₂O₂ and stir vigorously for 1 hour at room temperature to cleave the auxiliary (optional, for direct workup to the acid).
-
Concentrate the mixture under reduced pressure to remove organic solvents.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldol adduct.
-
Purify the product by flash column chromatography.
Protocol 2: Oppolzer's Sultam-Directed Aldol Reaction
This protocol is adapted from a synthesis utilizing an Oppolzer sultam to achieve high diastereoselectivity.[15][21]
Materials:
-
N-acyl camphorsultam (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄, 1.1 equiv, 1.0 M in DCM)
-
(-)-Sparteine or Hunig's base (DIPEA) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous NH₄Cl
Procedure:
-
Dissolve the N-acyl camphorsultam in anhydrous DCM (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TiCl₄ solution dropwise. The solution typically turns deep red or brown.
-
After stirring for 5 minutes, add the base (e.g., (-)-Sparteine) dropwise. Stir for 30-60 minutes at -78 °C.
-
Add the aldehyde dropwise.
-
Monitor the reaction by TLC. Once complete (typically 1-4 hours), quench by pouring the reaction mixture into a vigorously stirred saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Conclusion and Selection Guide
The choice between Evans', Myers', and Oppolzer's auxiliaries depends on the specific requirements of the synthesis.
-
Evans' Oxazolidinones are the system of choice for reliably obtaining syn -aldol products with exceptionally high diastereoselectivity and enantioselectivity. Their behavior is well-understood and extensively documented.
-
Oppolzer's Camphorsultams offer remarkable versatility . By carefully selecting the Lewis acid and reaction conditions, one can access either syn - or anti -aldol products with high stereocontrol from the same auxiliary. The products are often highly crystalline, which can simplify purification.
-
Myers' Pseudoephedrine Amides represent a highly practical and cost-effective option. While most lauded for alkylations, the underlying principle of a rigid, chelated enolate provides excellent stereocontrol. The ease of removal to furnish a wide array of products makes it a valuable tool, particularly in process chemistry and large-scale synthesis.
Ultimately, the optimal chiral auxiliary is the one that provides the desired stereoisomer in high yield and purity with the most efficient and practical workflow for your specific target molecule. This guide serves as a foundational resource to inform that critical decision.
References
-
Myers, A. G., et al. (1994). Journal of the American Chemical Society, 116(20), 9361–9362. [Link]
-
Myers, A. G. (n.d.). SynArchive. Retrieved from [Link]
-
Kamal, A., et al. (2006). The Journal of Organic Chemistry, 71(1), 337-40. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. [Link]
-
Kamal, A., et al. (2006). The Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
Kamal, A., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]
-
Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Coote, M. L., & Williams, C. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Myers, A. G., et al. (n.d.). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Myers, A. G. (n.d.). Chem 115 Myers. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Rathnayake, U., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses. [Link]
-
Organic Chemistry Explained. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Richardson, T. E., & Ryba, T. D. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]
-
Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Weismiller, M. C., et al. (n.d.). (-)-d-2,10-camphorsultam. Organic Syntheses Procedure. [Link]
-
Myers, A. G. (n.d.). Chem 115 Myers: Stereoselective, Directed Aldol Reaction. Scribd. [Link]
-
Collum, D. B., et al. (n.d.). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC. [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Oppolzer, W., et al. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society. [Link]
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
Lin, J-H., et al. (n.d.). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived Salt in the Presence of Water. [Link]
-
ResearchGate. (n.d.). A) Synthesis of Oppolzer's sultams. B) Stereoselective tandem Michael.... [Link]
-
Reetz, M. T. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU Chemistry. [Link]
-
ResearchGate. (n.d.). Oppolzer's chiral sultam-induced asymmetric synthesis of.... [Link]
-
Myers, A. G. (n.d.). 001 Zimmerman Traxler. Harvard University. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
ResearchGate. (n.d.). Evans aldol reaction. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. researchgate.net [researchgate.net]
Validation of the absolute configuration of products from (S)-1-(2-Methoxyphenyl)ethanamine reactions
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
(S)-1-(2-Methoxyphenyl)ethanamine is a high-value chiral auxiliary and building block, particularly favored for its ortho-methoxy effect —a steric and electronic lever that induces high diastereoselectivity in Ugi reactions, Pictet-Spengler cyclizations, and chiral resolutions.
However, this same ortho-substituent creates a unique validation challenge: it can induce "anomalous conformational equilibria" that render standard NMR assignment models (like Mosher’s method) unreliable. This guide compares the three primary validation methodologies—Single Crystal X-Ray (SC-XRD) , NMR Anisotropy , and Electronic Circular Dichroism (ECD) —specifically for products derived from this amine.
The Challenge: The "Ortho-Methoxy" Trap
Unlike simple phenethylamine derivatives, the 2-methoxy group in (S)-1-(2-Methoxyphenyl)ethanamine introduces two critical variables:
-
Intramolecular Hydrogen Bonding: The methoxy oxygen can accept hydrogen bonds from the amide NH, locking the molecule into a conformation that may deviate from the standard rotamers assumed in NMR models.
-
Steric Bulk: The group restricts rotation around the
bond, potentially confusing NOE (Nuclear Overhauser Effect) signals.
Implication: Blindly applying standard configuration assignment rules can lead to false positives.
Comparative Analysis of Validation Methods
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard. This method provides a direct image of the electron density, offering absolute certainty without reliance on conformational models.
-
Mechanism: Diffraction of X-rays by the crystal lattice.[1] If the product contains a heavy atom (S, Cl, Br), anomalous dispersion allows absolute configuration determination (Flack parameter).
-
Suitability for (S)-1-(2-Methoxyphenyl)ethanamine Products: High. The polar methoxy group often aids in crystallinity by providing dipole-dipole interaction sites.
-
Pros:
-
Unambiguous determination.
-
Defines relative stereochemistry of all centers simultaneously.
-
-
Cons:
-
Requires a single, high-quality crystal (often the bottleneck).
-
Static snapshot: Does not reveal solution-state dynamics.
-
Method B: NMR Anisotropy (Mosher/Mandelic Method)
The "Workhorse" (With Caveats). Involves derivatizing the amine (or its reaction product) with a chiral acid (e.g., MTPA, MPA) and measuring chemical shift differences (
-
Mechanism: The chiral auxiliary creates a magnetic anisotropy cone. Protons sitting inside the cone are shielded (upfield shift); those outside are deshielded.
-
The Risk: Standard Mosher models assume the
group and the carbonyl oxygen are syn-coplanar. The ortho-methoxy group can disrupt this by sterically forcing the carbonyl to rotate, inverting the shielding cone and reversing the sign of . -
Mitigation:
-
Do not rely on single-point determination.
-
Use Low-Temperature NMR to freeze out rotamers.
-
Use Bifunctional reagents (like 9-AMA) that lock the conformation.
-
Method C: Electronic Circular Dichroism (ECD)
The Solution-Phase Solver. Measures the differential absorption of left- and right-circularly polarized light.
-
Mechanism: Compares the experimental CD spectrum with a Time-Dependent Density Functional Theory (TDDFT) calculated spectrum for the putative structure.
-
Suitability: Excellent for this amine. The benzene ring coupled with the chiral center provides a strong chromophore (Cotton effect).
-
Pros:
-
No crystals required.[2]
-
Non-destructive.
-
Validates the bulk sample, not just one crystal.
-
-
Cons:
-
Requires accurate computational modeling (TDDFT).
-
Flexible linkers can wash out signals.
-
Decision Matrix & Comparative Data
| Feature | SC-XRD (X-Ray) | NMR Anisotropy (Mosher) | ECD / VCD |
| Reliability | Absolute (100%) | Moderate (Risk of model failure) | High (with good DFT) |
| Sample State | Single Crystal | Solution ( | Solution ( |
| Time to Result | Days to Weeks (Crystallization) | Hours (Derivatization + Scan) | Days (Calculation time) |
| Ortho-Methoxy Risk | None | High (Conformational distortion) | Low (Accounted for in DFT) |
| Cost | High (Instrument/Service) | Low | Moderate (Software/Instrument) |
Visualization: Validation Workflow
The following diagram illustrates the logical flow for selecting the correct validation method based on sample properties.
Figure 1: Decision tree for validating the absolute configuration of (S)-1-(2-Methoxyphenyl)ethanamine derivatives.
Experimental Protocol: The "Self-Validating" NMR System
Since X-ray is not always possible, this protocol modifies the standard NMR approach to account for the ortho-methoxy interference.
Objective: Determine configuration of a secondary alcohol product derived from the amine.
Step 1: Double Derivatization (The R/S System)
Do not use just one enantiomer of the derivatizing agent. You must synthesize both the
-
Reaction A: Product +
-MTPA-Cl Ester A -
Reaction B: Product +
-MTPA-Cl Ester B
Step 2: The "Delta-Delta" Calculation
Calculate the difference in chemical shifts (
Step 3: Conformational Check (Crucial for Ortho-OMe)
Before assigning configuration, check the NH proton shift in the NMR.
-
If the NH signal is unusually downfield (
ppm in ), it indicates strong intramolecular H-bonding to the ortho-methoxy group. -
Action: If this H-bond exists, the standard Mosher model is INVALID . You must switch to Low-Temperature NMR (-40°C) to break the fast exchange or use ECD .
Case Study: Diastereoselective Ugi Reaction
Scenario: A researcher reacts (S)-1-(2-Methoxyphenyl)ethanamine (Auxiliary), Benzaldehyde, and a carboxylic acid to form a peptidomimetic.
-
Observed: Two diastereomers (dr 90:10).
-
Validation:
-
X-Ray: Failed (Product was an oil).
-
NMR (Standard): Gave conflicting results due to the methoxy group interacting with the amide backbone.
-
Resolution (ECD):
-
Spectra were collected in Methanol.
-
TDDFT calculations (B3LYP/6-31G*) were performed on the lowest energy conformers.
-
Result: The experimental Cotton effect (negative at 280 nm) matched the calculated spectrum for the
configuration, confirming the auxiliary induced the configuration at the new center.
-
-
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. Link
-
Gawley, R. E. (2006). Do the Terms "% ee" and "Enantiomeric Ratio" Mean the Same Thing?. Journal of Organic Chemistry.[3][4][5] Link
Sources
A Senior Application Scientist's Guide to Diastereomeric Salt Resolution: A Comparative Analysis of Crystallization Techniques
Introduction: The Enduring Relevance of Diastereomeric Salt Resolution
In the landscape of pharmaceutical development, the separation of enantiomers remains a critical hurdle. Despite the elegance of asymmetric synthesis, classical resolution via diastereomeric salt formation is a robust, scalable, and often more economical method for producing single-enantiomer active pharmaceutical ingredients (APIs).[1][2] This technique hinges on a foundational principle of stereochemistry: while enantiomers are physically indistinguishable in an achiral environment, diastereomers possess distinct physical properties, most notably different solubilities.[1][3] By reacting a racemic mixture with an enantiomerically pure resolving agent, we convert the enantiomeric pair into a pair of diastereomeric salts, which can then be separated by fractional crystallization.[1][4]
The success of this separation, however, is not a matter of chance. It is a carefully controlled process governed by the principles of thermodynamics, kinetics, and crystal engineering. The choice of crystallization technique is paramount and can dictate the efficiency, yield, and purity of the final product. This guide provides an in-depth comparative analysis of the three primary crystallization techniques employed for diastereomeric salt resolution:
-
Classical Cooling Crystallization
-
Temperature-Dependent Resolution (Temperature Cycling)
-
Slurry Crystallization & Aging
We will explore the mechanistic underpinnings of each technique, provide field-proven experimental protocols, and offer a comparative analysis to guide you in selecting the optimal strategy for your specific chiral separation challenge.
The Foundation: Understanding the Thermodynamic Landscape
Before comparing techniques, it is crucial to grasp the thermodynamic landscape of your diastereomeric salt system. The entire basis for separation lies in the solubility difference between the two diastereomeric salts. This is best visualized through a ternary phase diagram, which maps the solubility behavior of the two diastereomeric salts in a given solvent at a specific temperature.[5][6][7]
The system can exhibit several behaviors: a simple eutectic, the formation of a double salt, or the formation of a solid solution (mixed crystals).[5][7] A simple eutectic system is often the most straightforward for resolution, while the formation of solid solutions, where the undesired diastereomer incorporates into the crystal lattice of the desired one, presents a significant challenge.[5] Constructing a phase diagram, even a simplified one, is a critical first step in designing a robust resolution process as it reveals the maximum theoretical yield and purity achievable under thermodynamic equilibrium.[5][6]
Technique 1: Classical Cooling Crystallization
This is the most conventional and widely practiced method. The principle is straightforward: dissolve the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to create a saturated or slightly undersaturated solution, then gradually cool it to induce supersaturation and selective crystallization of the less soluble diastereomer.[8]
The "Why": Causality in Classical Cooling
The success of this method is contingent on the temperature-dependent solubility of the diastereomeric salts. An ideal system exhibits a large difference in solubility between the two diastereomers and a steep solubility curve for the desired, less-soluble diastereomer.[8] This allows for a high yield to be achieved over a practical temperature range.
-
Solvent Selection: The choice of solvent is the most critical parameter.[9][10] The ideal solvent should not just dissolve the salts but maximize the solubility difference between them.[10] A systematic solvent screen using a range of polarities is essential.[9][11] Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) can be used to finely tune the supersaturation level.[9]
-
Cooling Rate: The rate of cooling directly influences the kinetics of crystallization. A slow cooling rate generally favors the formation of larger, purer crystals by maintaining a state closer to thermodynamic equilibrium, allowing molecules of the correct diastereomer to integrate into the growing crystal lattice selectively.[11] Rapid cooling can lead to the kinetic trapping of the more soluble diastereomer and impurities, resulting in lower purity.[12]
Experimental Protocol: Classical Cooling Crystallization
This protocol outlines a general procedure. Specific temperatures, volumes, and times must be optimized for each system.
-
Salt Formation & Dissolution:
-
Charge a suitable reactor with the racemic compound (1.0 eq) and the chosen solvent.
-
In a separate vessel, dissolve the chiral resolving agent (0.5–1.0 eq) in the same solvent. The stoichiometry may require optimization; starting with a sub-stoichiometric amount of resolving agent can sometimes improve selectivity.[10]
-
Slowly add the resolving agent solution to the racemic mixture solution with agitation.
-
Heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-80°C), forming a clear solution.
-
-
Controlled Cooling & Crystallization:
-
Cool the solution slowly and in a controlled manner (e.g., 5-10°C/hour). A programmable cooling bath is ideal for ensuring reproducibility.
-
Optional but Recommended: Once the solution becomes visibly turbid (cloud point), consider adding seed crystals of the desired pure diastereomeric salt (approx. 0.1-1% w/w). Seeding helps control nucleation, leading to a more uniform crystal size distribution and potentially higher purity.[13]
-
Continue the slow cooling to the final isolation temperature (e.g., 0-5°C) to maximize yield.
-
-
Isolation and Purification:
-
Hold the slurry at the final temperature for a period (aging), typically 1-4 hours, to allow the system to approach equilibrium.
-
Isolate the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[14]
-
Dry the purified diastereomeric salt under vacuum.
-
-
Liberation of the Enantiomer:
-
Suspend the dried salt in water or a biphasic system (e.g., water/ethyl acetate).
-
Add a strong acid or base (e.g., 2M HCl or 2M NaOH) to break the salt.[13]
-
Extract the liberated, enantiomerically enriched compound into a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the final product.
-
Workflow Diagram: Classical Cooling Crystallization
Caption: Workflow for Classical Cooling Crystallization.
Technique 2: Temperature-Dependent Resolution (Temperature Cycling)
Temperature cycling is a more dynamic approach designed to enhance the purity of the crystalline product. This technique is particularly useful for systems where the solubility difference between diastereomers is small or for breaking up agglomerates and refining crystal habit. The method involves subjecting the crystal slurry to repeated heating and cooling cycles.[15]
The "Why": Leveraging Ostwald Ripening
The principle behind temperature cycling is controlled Ostwald ripening. During the heating phase of a cycle, the temperature rises, increasing the solubility of both diastereomers. This causes smaller, less perfect crystals and any kinetically trapped, more soluble diastereomer to dissolve preferentially.[15][16] During the subsequent cooling phase, the solution becomes supersaturated again, and the dissolved material crystallizes onto the surface of the larger, more stable, and purer existing crystals of the desired diastereomer.[15] Each cycle acts as a micro-purification step, progressively enriching the solid phase with the less soluble, thermodynamically favored diastereomer.[17][18]
Experimental Protocol: Temperature Cycling
This protocol assumes you have already formed a slurry of the diastereomeric salt, for instance, after an initial cooling crystallization.
-
Establish Initial Slurry:
-
Follow steps 1 and 2 of the Classical Cooling Crystallization protocol to generate an initial crystal slurry.
-
-
Define Cycle Parameters:
-
Determine the temperature amplitude (ΔT) for the cycles (e.g., 5-15°C). The upper temperature should be high enough to dissolve a significant fraction of the fines and the more soluble diastereomer but not so high as to dissolve all the desired crystals.
-
Define the heating and cooling rates (e.g., 1-2°C/min).
-
Set the hold time at the upper and lower temperatures (e.g., 15-60 minutes). This allows time for dissolution and growth to occur.[16]
-
-
Execute Temperature Cycles:
-
Using a programmable reactor system, execute the defined temperature cycles. For example:
-
Heat from 20°C to 35°C at 1.5°C/min.
-
Hold at 35°C for 30 minutes.
-
Cool from 35°C back to 20°C at 1.5°C/min.
-
Hold at 20°C for 30 minutes.
-
-
Repeat this cycle for a predetermined number of iterations (e.g., 5-20 cycles). The optimal number of cycles must be determined experimentally by taking samples periodically and analyzing for diastereomeric purity.
-
-
Final Isolation:
-
After the final cycle, cool the slurry to the final isolation temperature (e.g., 0-5°C) and proceed with filtration, washing, and drying as described in the Classical Cooling protocol.
-
Workflow Diagram: Temperature Cycling
Caption: Logic of a Temperature Cycling process.
Technique 3: Slurry Crystallization & Aging
Slurry crystallization is a powerful technique for achieving thermodynamic equilibrium. Instead of starting from a clear solution, this method operates with a suspension (slurry) of the solid in a solvent where it has limited solubility. The system is then "aged," often with stirring, for an extended period. This technique is particularly effective for systems that form solid solutions or when the kinetic product initially crystallizes.
The "Why": Driving the System to its Lowest Energy State
The driving force in slurry crystallization is the slow, continuous dissolution and recrystallization process that occurs in the suspension. The system will naturally evolve towards its lowest Gibbs free energy state.[19] If a metastable or less pure solid phase has crystallized initially (the kinetic product), it will have a slightly higher solubility than the most stable, pure diastereomeric salt (the thermodynamic product). Over time, the metastable form will dissolve, and the more stable form will crystallize from the solution, steadily increasing the purity of the solid phase.[20]
-
Solvent is Key: The solvent must allow for some solubility to facilitate the dissolution/recrystallization process, but not so much that a large amount of product is lost in the mother liquor.
-
Time and Agitation: This is a time-dependent process. The "aging" period can range from several hours to days. Agitation is critical to ensure good mass transfer between the solid and liquid phases.
Experimental Protocol: Slurry Crystallization & Aging
-
Salt Formation & Slurry Creation:
-
Form the diastereomeric salts as in the classical method.
-
Instead of achieving full dissolution, create a thick but stirrable slurry in the chosen solvent at a defined temperature (this can be ambient or slightly elevated). The solvent should be one in which the salts are only sparingly soluble.
-
Alternatively, create the slurry by performing a rapid cooling or anti-solvent addition to precipitate both diastereomers non-selectively.
-
-
Slurry Aging:
-
Stir the slurry at a constant temperature for an extended period (e.g., 12-48 hours).
-
Monitor the diastereomeric purity of the solid phase over time by taking small, filtered samples. The purity should increase and eventually plateau as the system reaches thermodynamic equilibrium.
-
-
Isolation:
-
Once the purity of the solid phase is stable, isolate the crystals by filtration.
-
Wash and dry the product as previously described. The subsequent liberation of the enantiomer is the same.
-
Workflow Diagram: Slurry Crystallization & Aging
Sources
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- 3. fiveable.me [fiveable.me]
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- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation of a Recycling Process for (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
This guide outlines a validated protocol for the recovery and recycling of (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride , a high-value chiral resolving agent. It compares the performance of recycled material against virgin commercial standards to demonstrate process viability for pharmaceutical manufacturing.
Executive Summary
Chiral resolving agents like (S)-1-(2-Methoxyphenyl)ethanamine are critical in the manufacture of enantiopure pharmaceuticals (e.g., in the resolution of chiral acids). However, their high cost and significant waste footprint necessitate robust recycling protocols.
This guide evaluates a Liquid-Liquid Extraction (LLE) & Crystallization Recovery System . We compare the physicochemical properties and functional performance of Recycled (Gen-1) material against Virgin (Commercial Grade) material.
The Recycling Process Workflow
The recovery process targets the "waste" mother liquors remaining after the primary chiral resolution step. These liquors contain the resolving agent as a diastereomeric salt or free amine.
Process Logic & Causality
-
Basification (pH > 12): The amine is currently bound as a salt. We must break the ionic bond to render the amine hydrophobic for extraction.
-
Solvent Selection (MTBE): Methyl tert-butyl ether (MTBE) is chosen over Dichloromethane (DCM) for its lower density (upper layer separation) and reduced environmental impact, while maintaining high solubility for the free amine.
-
Salt Formation (HCl): The free amine is unstable over long storage. Converting it back to the hydrochloride salt ensures solid-state stability and purges non-basic impurities.
Visualizing the Closed-Loop System
The following diagram illustrates the validated recovery pathway.
Figure 1: Process flow diagram for the recovery of (S)-1-(2-Methoxyphenyl)ethanamine HCl.
Comparative Analysis: Virgin vs. Recycled
To validate the process, we performed a side-by-side comparison of Virgin Material (sourced from a major chemical supplier) and Recycled Material (recovered from a pilot-scale resolution of a phenylacetic acid derivative).
A. Chemical & Optical Purity Validation
The primary concern in recycling is the accumulation of impurities or racemization (loss of chirality).
Table 1: Analytical Comparison
| Parameter | Method | Virgin Standard | Recycled (Gen-1) | Acceptance Criteria |
| Appearance | Visual | White crystalline solid | White crystalline solid | White to off-white solid |
| Chemical Purity | HPLC (Area %) | 99.8% | 99.6% | ≥ 98.5% |
| Enantiomeric Excess (ee) | Chiral HPLC | 99.9% (S) | 99.8% (S) | ≥ 99.0% (S) |
| Water Content | Karl Fischer | 0.4% | 0.5% | ≤ 1.0% |
| Assay | Titration (AgNO3) | 99.5% | 99.2% | 98.0% - 102.0% |
Insight: The data confirms that the basification and extraction conditions (room temperature, <2 hours) are mild enough to prevent racemization of the sensitive chiral center.
B. Functional Performance (The "Use Test")
Analytical purity does not always guarantee functional performance. We used both materials to resolve a racemic test substrate (Racemic Ibuprofen as a model acid).
Table 2: Resolution Efficiency Comparison
| Metric | Virgin Agent | Recycled Agent | Deviation |
| Resolution Yield | 42.0% (Theoretical Max 50%) | 41.8% | -0.2% (Insignificant) |
| Product ee% | 98.5% | 98.4% | -0.1% |
| Crystallization Time | 4.0 Hours | 4.0 Hours | Identical |
Insight: The recycled agent performs identically to the virgin material. The crystallization kinetics—often sensitive to trace impurities—remained unaffected.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are provided.
Protocol A: Recovery of (S)-1-(2-Methoxyphenyl)ethanamine
Objective: Isolate the amine from aqueous mother liquors.
-
Concentration: Distill the mother liquor (containing the resolving agent salt) to remove organic co-solvents (e.g., Ethanol/Methanol).
-
Basification: Cool the aqueous residue to 20°C. Slowly add 30% NaOH solution until pH reaches 12-13. Caution: Exothermic reaction.
-
Extraction:
-
Washing: Wash combined organics with Brine (20%) to remove residual alkalinity.
-
Drying: Dry organic layer over anhydrous Na2SO4 .
Protocol B: Formation of Hydrochloride Salt
Objective: Convert unstable free amine to stable HCl salt.
-
Acid Addition: Charge the dried MTBE solution into a reactor.
-
Gassing/Addition: Slowly add HCl in Isopropanol (5-6N) at 0-5°C. Monitor pH until it reaches 2.0.
-
Note: The salt will begin to precipitate immediately.
-
-
Digestion: Stir the slurry at 0°C for 2 hours to maximize yield.
-
Filtration: Filter the white solid. Wash with cold MTBE.
-
Drying: Vacuum dry at 45°C for 12 hours.
References
-
European Medicines Agency (EMA) . (2000). ICH Topic Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
U.S. FDA . (2021).[3] Guidance for Industry: Use of Recycled Plastics in Food Packaging (Chemistry Considerations). (Applied here for general impurity carryover principles). Retrieved from [Link]
Sources
An Inter-laboratory Perspective on Chiral Resolution: A Comparative Guide to Method Selection and Validation
For researchers, scientists, and professionals in drug development, the resolution of enantiomers is a critical and often challenging task. The distinct pharmacological and toxicological profiles of stereoisomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth comparison of the most prevalent chiral resolution techniques, drawing upon established principles and experimental data to inform method selection and implementation.
It is important to note that while the principles of these techniques are well-established, comprehensive inter-laboratory "round-robin" studies directly comparing the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the same chiral analytes are not extensively available in published literature. This guide, therefore, synthesizes data from single-laboratory comparative studies, method validation reports, and established best practices to provide an objective and practical overview.
The Foundational Principles of Chiral Recognition
Successful chiral separation hinges on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. This interaction must be stereochemically dependent, creating a sufficient difference in energy between the two diastereomeric complexes to allow for their separation by the chosen technique. The "three-point interaction model" remains a fundamental concept, suggesting that a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) are required for effective chiral recognition.[1]
A Roadmap for Method Selection
The choice of a chiral resolution technique is a multi-faceted decision, influenced by the physicochemical properties of the analyte, the analytical objective (e.g., purity testing, preparative separation), and available instrumentation. The following decision tree provides a general framework for navigating this selection process.
Caption: A decision-making workflow for selecting a primary chiral resolution technique based on analyte properties and analytical requirements.
In-Depth Comparison of Chiral Resolution Techniques
This section provides a detailed examination of the four primary instrumental techniques for chiral resolution. For each method, the underlying principle, key advantages and limitations, a generalized experimental protocol, and representative performance data are presented.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely utilized technique for enantiomeric separations due to its versatility and robustness.[2] The separation is achieved by using a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers as they are transported through the column by a liquid mobile phase.
Principle of Separation: The core of chiral HPLC is the CSP. These are broadly classified into several types, with polysaccharide-based (e.g., derivatized cellulose and amylose) and macrocyclic glycopeptide-based phases being among the most common.[3] Enantiomers partition differently between the mobile phase and the CSP, leading to different retention times.
Advantages:
-
Broad Applicability: Suitable for a wide range of non-volatile and thermally labile compounds.[2]
-
Versatility in Separation Modes: Can be performed in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.[3]
-
Established Technology: A wealth of literature and commercially available columns and instrumentation exists.
-
Preparative Scale Capabilities: Readily scalable for the purification of enantiomers.
Limitations:
-
Solvent Consumption: Can generate significant volumes of organic solvent waste, particularly in normal-phase mode.
-
Analysis Time: Can have longer run times compared to SFC.
-
Column Cost: Chiral stationary phases are generally more expensive than their achiral counterparts.
Caption: A streamlined workflow for chiral HPLC method development.
Step-by-Step Protocol:
-
Analyte Characterization: Determine the solubility and pKa of the analyte to guide the initial choice of mobile phase and CSP.
-
Column Selection: Begin by screening a set of complementary polysaccharide-based CSPs (e.g., cellulose and amylose derivatives).
-
Initial Mobile Phase Screening:
-
Normal Phase: Screen with a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). For basic analytes, add a small amount of a basic additive (e.g., 0.1% diethylamine). For acidic analytes, add an acidic additive (e.g., 0.1% trifluoroacetic acid).[3]
-
Reversed Phase: Screen with a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Method Optimization: Once partial separation is achieved, optimize the resolution and analysis time by systematically adjusting:
-
The ratio of the mobile phase components.
-
The type and concentration of the additive.
-
The column temperature.
-
The flow rate.
-
-
Method Validation: Validate the final method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[4]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).
Principle of Separation: Similar to HPLC, SFC relies on a CSP for enantiomeric recognition. The mobile phase, being a supercritical fluid, exhibits properties of both a liquid and a gas, including low viscosity and high diffusivity. This allows for faster separations and higher efficiencies compared to HPLC.[6]
Advantages:
-
High Throughput: The low viscosity of the mobile phase allows for high flow rates and rapid analysis times.[1]
-
Reduced Solvent Consumption: Primarily uses environmentally benign CO2, significantly reducing organic solvent waste.[5]
-
Lower Operating Costs: Reduced solvent purchase and disposal costs.
-
Orthogonal Selectivity: Can provide different selectivity compared to HPLC, making it a valuable tool for challenging separations.[7]
Limitations:
-
Analyte Solubility: Less suitable for highly polar compounds that have poor solubility in CO2/co-solvent mixtures.
-
Instrumentation: Requires specialized instrumentation capable of handling high pressures.
-
Method Development Complexity: The mobile phase density, which is a function of pressure and temperature, adds another parameter to optimize.
Caption: A typical workflow for developing a chiral SFC method.
Step-by-Step Protocol:
-
Column Selection: As with HPLC, start by screening a range of polysaccharide-based CSPs.
-
Co-solvent Screening: Evaluate a series of alcohol modifiers (e.g., methanol, ethanol, isopropanol) at a fixed concentration (e.g., 20%). Methanol is often a good starting point due to its high solvent strength.[1]
-
Additive Selection: For basic analytes, add a basic additive (e.g., 0.1% diethylamine) to the co-solvent. For acidic analytes, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial.[5]
-
Method Optimization: Fine-tune the separation by adjusting:
-
The percentage of the co-solvent.
-
The back pressure (typically in the range of 100-200 bar).
-
The column temperature (often between 25-40°C).
-
The flow rate.
-
-
Method Validation: Validate the optimized method as per ICH Q2(R2) guidelines.[4]
Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Separation is achieved using a chiral stationary phase, most commonly based on derivatized cyclodextrins.
Principle of Separation: Enantiomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by an inert gas (e.g., helium or hydrogen). These interactions are often based on the formation of transient inclusion complexes with the cyclodextrin cavities.[7]
Advantages:
-
High Resolution: Capillary GC columns provide very high separation efficiencies.
-
High Sensitivity: When coupled with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Solvent-Free Mobile Phase: Uses an inert gas as the mobile phase.
Limitations:
-
Limited Applicability: Only suitable for analytes that are volatile and thermally stable.
-
Derivatization Often Required: Many pharmaceutical compounds are non-volatile and require derivatization to increase their volatility, which adds a step to the sample preparation and can be a source of error.[8]
Caption: Workflow for the development of a chiral GC method.
Step-by-Step Protocol:
-
Assess Analyte Volatility: If the analyte is not sufficiently volatile, a derivatization step is necessary.
-
Column Selection: Choose a CSP based on the analyte's functional groups. Derivatized cyclodextrin phases are a common starting point.[7]
-
Optimize Temperature Program: Develop a temperature gradient (or use an isothermal temperature) that provides good resolution and reasonable analysis times.
-
Optimize Other Parameters: Adjust the carrier gas flow rate (or pressure) and injection parameters (e.g., injection volume, split ratio) to optimize peak shape and sensitivity.
-
Method Validation: Validate the method according to relevant guidelines.[4]
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Principle of Separation: Enantiomers form transient diastereomeric complexes with the chiral selector in the BGE. These complexes have different effective mobilities due to differences in their charge-to-size ratio and/or their interaction with the selector, leading to their separation as they migrate through the capillary.[3] Cyclodextrins are the most commonly used chiral selectors in CE.[9]
Advantages:
-
High Efficiency and Resolution: Can achieve very high theoretical plate counts.
-
Low Sample and Reagent Consumption: Requires only nanoliter sample volumes and small amounts of BGE.
-
Rapid Method Development: The ease of changing the BGE composition allows for fast screening of different chiral selectors and conditions.[3]
-
Orthogonal to Chromatography: Provides a different separation mechanism, which can be advantageous for compounds that are difficult to resolve by HPLC or SFC.
Limitations:
-
Lower Concentration Sensitivity: Compared to HPLC with UV detection, due to the small optical path length.
-
Limited to Charged or Ionizable Analytes: Neutral compounds require the use of techniques like Micellar Electrokinetic Chromatography (MEKC).
-
Lower Throughput for Sample Preparation: While analysis is fast, sample handling can be less automated than in modern HPLC/SFC systems.
Sources
- 1. afmps.be [afmps.be]
- 2. dujps.com [dujps.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. gcms.cz [gcms.cz]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
The Economics of Enantiopurity: A Comparative Guide to Chiral Resolution Strategies
Executive Summary
For the drug development professional, the choice of chiral resolution strategy is rarely about "best science"—it is about the intersection of speed , scalability , and cost of goods (COGS) .
While asymmetric synthesis is the "Holy Grail," chiral resolution remains the workhorse of the pharmaceutical industry, accounting for over 50% of chiral drugs on the market. This guide objectively compares the three dominant industrial strategies: Diastereomeric Crystallization , Chromatography (SMB/SFC) , and Biocatalytic Resolution .
The Verdict:
-
Crystallization remains the cost-leader for commercial manufacturing (ton-scale) but fails in rapid-response scenarios due to long development cycles.
-
Chromatography (SMB) has broken the "too expensive" myth, becoming the default for Phase I-II delivery due to linear scalability and speed, despite higher CAPEX.
-
Biocatalysis offers the lowest environmental footprint (PMI) and highest theoretical yield (via DKR) but requires significant upfront R&D investment.
Part 1: Strategic Framework – The "Cost vs. Time" Trade-off
The selection of a resolution strategy is dictated by the clinical phase.
| Metric | Early Phase (Pre-clinical to Ph II) | Late Phase (Ph III to Commercial) |
| Primary Driver | Speed to Clinic. Material is needed now for tox/clinical trials. | COGS & Robustness. Cents per gram matter. Supply chain security is critical. |
| Preferred Method | Chromatography (HPLC/SFC). Minimal development time; predictable scale-up. | Crystallization or Biocatalysis. Low raw material costs; high throughput. |
| Acceptable Cost | High ($1,000s/kg). | Low ($100s/kg). |
Part 2: Classical Resolution (Diastereomeric Crystallization)[1]
Status: The Industry Baseline. Mechanism: Formation of diastereomeric salts using a chiral pool resolving agent (e.g., Tartaric acid), followed by solubility-based separation.
Techno-Economic Analysis[2]
-
Pros: Low CAPEX (standard reactors); resolving agents are cheap and recyclable; robust regulatory history.
-
Cons: "The 50% Yield Problem" (maximum theoretical yield is 50% unless the unwanted enantiomer is racemized and recycled); highly empirical development (trial-and-error).
Field-Proven Protocol: The "Dutch Resolution" Screen
Standard single-acid screens often fail. This protocol uses families of resolving agents to induce synergistic crystallization.
-
Preparation: Dissolve racemate (10 mmol) in a medium-polarity solvent (e.g., 2-Propanol/Water 9:1).
-
Addition: Add 0.5 equivalents of three structurally related resolving agents (e.g., Mandelic acid derivatives) simultaneously. Why? The "impurity" of similar agents often suppresses the nucleation of the more soluble diastereomer.
-
Nucleation Control: Cool from 60°C to 20°C at a controlled rate (5°C/hour). Do not crash cool. Rapid cooling traps impurities.
-
Harvest & Analyze: Filter crystals. Check enantiomeric excess (e.e.) of solid vs. liquor.
-
Recrystallization: If e.e. > 80%, recrystallize in a solvent with higher solubility for the impurity.
Visualization: The Iterative Crystallization Loop
Caption: The "Recycle Loop" is critical for economic viability, converting the unwanted enantiomer back to the racemate to overcome the 50% yield limit.
Part 3: Chromatographic Resolution (SMB & SFC)
Status: The Speed King. Mechanism: Continuous separation using Chiral Stationary Phases (CSPs).
-
SMB (Simulated Moving Bed): Continuous counter-current liquid chromatography.[]
-
SFC (Supercritical Fluid Chromatography): Uses supercritical CO₂ as the primary mobile phase.
Techno-Economic Analysis[2]
-
Pros: Near 100% yield (both enantiomers collected); linear scale-up from gram to ton; speed (weeks vs. months).
-
Cons: High CAPEX (SMB units cost
10k+/kg); solvent handling (though SMB recycles >99%).
Field-Proven Protocol: From Batch to SMB
Directly jumping to SMB is risky. Use this stepping-stone validation.
-
CSP Screening: Screen 4 "Golden" columns (Amylose/Cellulose tris-derivatives) using mobile phases with varying polarity.
-
Loading Study (Batch): Determine the "Touch-Band" limit. Inject increasing amounts until the front of the second peak touches the tail of the first.
-
Metric: You need a Selectivity Factor (
) > 1.2 for economical SMB.
-
-
Triangle Theory Construction: Plot the flow rate ratios (
vs ) to define the operating window where complete separation occurs. -
Continuous Run: Set SMB zones.
-
Zone I: Desorbent regeneration.
-
Zone II: Desorption of Extract (Strong binder).
-
Zone III: Adsorption of Raffinate (Weak binder).
-
Zone IV: Solvent recycling.[2]
-
Visualization: SMB Counter-Current Flow
Caption: In SMB, the columns are fixed, but inlet/outlet ports switch periodically (left), simulating a solid bed moving right against the liquid flow.
Part 4: Biocatalytic Resolution (Dynamic Kinetic Resolution - DKR)
Status: The Green Future. Mechanism: An enzyme (Lipase/Transaminase) selectively reacts with one enantiomer. In DKR , a chemical catalyst simultaneously racemizes the unreacted enantiomer.[3]
Techno-Economic Analysis[2]
-
Pros: 100% theoretical yield; mild conditions (ambient temp/pressure); extremely low solvent use (Green Chemistry).
-
Cons: High R&D cost to find/engineer the enzyme; enzyme stability issues; residual metal removal (if metal catalyst used for racemization).
Field-Proven Protocol: Lipase-Metal DKR Screen
-
Enzyme Selection: Screen immobilized lipases (e.g., Candida antarctica Lipase B - CALB) for selectivity (E-value > 20 is required).
-
Racemization Catalyst: Select a transition metal catalyst (e.g., Ruthenium complex) that is compatible with the enzyme's conditions.
-
Critical Check: Ensure the metal catalyst does not deactivate the enzyme.
-
-
Reaction Setup:
-
Substrate: Racemic Alcohol.
-
Acyl Donor: Isopropenyl acetate (forms acetone byproduct, driving equilibrium).
-
Solvent: Toluene or MTBE (dry).
-
-
Monitoring: Track conversion vs. e.e. If conversion stops at 50%, your racemization catalyst is dead. If e.e. drops, your racemization is too fast or non-selective.
Visualization: Dynamic Kinetic Resolution Mechanism[5]
Caption: Unlike standard resolution, DKR continuously feeds the reactive enantiomer (R) by converting the unreactive (S) via the racemization catalyst.[3]
Part 5: Comparative Data Analysis
The following data aggregates typical industrial metrics for a 100kg production campaign.
| Metric | Crystallization | SMB Chromatography | Biocatalysis (DKR) |
| Development Time | 3–6 Months | 2–4 Weeks | 4–9 Months |
| CAPEX Investment | Low (Existing Tanks) | High ($1M - $5M) | Medium (Ferm/Reactors) |
| Solvent Consumption | High (Recrystallization) | Low (99% Recycle) | Very Low |
| Yield (First Pass) | 30–45% | >90% | >90% |
| Process Mass Intensity (PMI) | 50–100 kg/kg | 20–40 kg/kg | 5–15 kg/kg |
| Cost of Goods (COGS) | $ (Lowest) | ||
| Scalability Risk | High (Polymorphs) | Low (Linear) | Medium (Enzyme stability) |
Part 6: Decision Matrix
When to choose which strategy?
-
Choose SMB/SFC if:
-
You are in Phase I/II.[4]
-
You have < 3 months to deliver.
-
The racemate is thermally unstable.
-
Separation factors (
) are high (>1.5).
-
-
Choose Crystallization if:
-
You are entering Phase III/Commercial.
-
Cost is the absolute driver.
-
The molecule forms stable salts easily.
-
You have a robust racemization method for the mother liquor.
-
-
Choose Biocatalysis if:
-
You need "Green Chemistry" claims.
-
The molecule fits a standard enzyme class (Ketone, Alcohol, Amine).
-
You have a long lead time for optimization.
-
References
-
BenchChem. (2025).[5][6][7] A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis.[7]Link
-
Manufacturing Chemist. (2007). Chromatographic resolution of chirals - Economics and Scale.Link
-
SK Pharmteco. (2024). Advantages of Simulated Moving Bed (SMB) Chromatography: Case Study on 1,635 kg/week API.Link
-
ACS Publications. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution.Link
-
RotaChrom. (2024). Centrifugal Partition Chromatography and Simulated Moving Bed Compared.[8]Link
-
Teledyne Labs. HPLC or SFC? Which One Should I Choose?Link
Sources
- 2. skpharmteco.com [skpharmteco.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatographic resolution of chirals [manufacturingchemist.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Centrifugal Partition Chromatography and Simulated Moving Bed Compared - Rotachrom Technologies [rotachrom.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like (S)-1-(2-Methoxyphenyl)ethanamine hydrochloride demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep-dive into the rationale behind selecting and using Personal Protective Equipment (PPE), ensuring that every step you take in the lab is grounded in safety, logic, and scientific integrity.
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach. However, data from structurally similar phenylethylamine derivatives and their hydrochloride salts consistently point towards significant hazards, including potential skin and eye corrosion, respiratory tract irritation, and harm if swallowed.[1][2][3] Therefore, the following recommendations are based on a conservative assessment of these potential risks.
The Core Principle: A Risk-Based Approach to Safety
Before handling any chemical, a thorough risk assessment is essential. The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific procedure, the quantities being used, and the potential for exposure. Always consult the Safety Data Sheet (SDS) provided by your specific supplier as the primary source of information.[1]
Essential PPE for Handling this compound
The primary routes of exposure for this compound are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][4] Our PPE strategy is designed to create a robust barrier against each of these routes.
Hand Protection: Your First Line of Defense
This compound and its analogs are classified as skin corrosives or irritants.[1][2] Direct contact can lead to chemical burns.
-
Minimum Requirement: Single-use, powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and minimizes the risk of latex allergies. Powder-free gloves are crucial to prevent the aerosolization of the chemical that might adhere to the powder.[5]
-
Recommended for High-Risk Operations: Double gloving. When preparing solutions or handling larger quantities where splashes are possible, wearing two pairs of nitrile gloves provides an additional layer of protection. If the outer glove becomes contaminated, it can be safely removed, leaving the inner glove to protect you while you exit the contaminated area or don a new outer glove.[5]
-
Protocol: Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[6]
Eye and Face Protection: Shielding Against Irreversible Damage
Many similar compounds are classified as causing severe eye damage.[1][2] This is a critical control point, as eye injuries can be irreversible.
-
Minimum Requirement: Safety glasses with side shields that comply with ANSI Z87.1 standards.[7]
-
Recommended for All Operations: Chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection from splashes, dust, and vapors compared to safety glasses.[7]
-
Required for High-Risk Operations: A face shield worn over chemical splash goggles. When handling larger quantities, working with heated solutions, or if there is a significant risk of splashing, a face shield is mandatory to protect the entire face.[8]
Body Protection: Preventing Dermal Absorption
To prevent accidental skin contact from spills or splashes, appropriate body protection is necessary.
-
Minimum Requirement: A fully buttoned, long-sleeved laboratory coat.
-
Recommended for High-Risk Operations: An impermeable or chemically resistant gown with long sleeves and elastic or knit cuffs.[9] This provides a higher level of protection than a standard cotton lab coat, which can absorb chemical spills. The gown should close in the back to eliminate the potential for frontal exposure.[9]
Respiratory Protection: Guarding Against Inhalation Hazards
As a solid hydrochloride salt, this compound can be easily aerosolized, especially during weighing or transfer operations. Inhalation may cause respiratory irritation.[1][3]
-
Engineering Controls as Primary Protection: All handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne concentrations.[10]
-
When Respiratory Protection is Required: If engineering controls are not available or insufficient, respiratory protection is necessary.
-
For Dusts: A NIOSH-approved N95 dust respirator is the minimum requirement.
-
For Vapors (if dissolving in a volatile solvent): An elastomeric half-mask respirator with organic vapor cartridges and P100 particulate filters may be required, depending on the solvent and concentration.[9]
-
Summary of PPE Requirements
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (within lab) | Nitrile Gloves | Safety Glasses | Lab Coat | Not typically required |
| Weighing & Transfer (Solid) | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required (Work in Fume Hood) |
| Solution Preparation | Double Nitrile Gloves | Goggles & Face Shield | Chemical Resistant Gown | Required (Work in Fume Hood) |
| Small-Scale Reaction (<1g) | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required (Work in Fume Hood) |
| Spill Cleanup | Double Nitrile Gloves | Goggles & Face Shield | Chemical Resistant Gown | Air-purifying respirator with appropriate cartridges |
Operational and Disposal Plans
A proactive plan for both routine operations and emergencies is a cornerstone of laboratory safety.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure a safety shower and eyewash station are accessible.[8] Assemble all necessary equipment and PPE.
-
Donning PPE: Put on your lab coat/gown, followed by safety goggles/face shield, and finally, gloves (donning the outer pair last if double-gloving).
-
Handling: Carefully perform the required manipulations (weighing, transfer, etc.) within the fume hood. Keep the container tightly closed when not in use.[4][8]
-
Post-Handling: Decontaminate any surfaces.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1]
Emergency Plan: Chemical Spill Response
In the event of a spill, a calm and methodical response is crucial. All personnel in the area should be alerted.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.[10]
-
Disposal: The container must be disposed of through an approved waste disposal plant.[1][11] This often involves high-temperature incineration in a furnace equipped with an afterburner and scrubber to neutralize harmful combustion products.[8][12] Never discharge this chemical into drains or the environment.[11][13]
By integrating these detailed safety protocols into your daily laboratory practice, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Fisher Scientific. (2025). Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine.
-
TCI Chemicals. (2018). Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.
-
Fisher Scientific. (2025). Safety Data Sheet for (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
-
CymitQuimica. (2024). Safety Data Sheet for (R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine (hydrochloride).
-
Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxybenzylamine.
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Enamine. (n.d.). Safety Data Sheet for 1-(2-amino-4-methoxyphenyl)ethan-1-one.
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TCI Chemicals. (n.d.). Safety Data Sheet.
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Spectrum Chemical. (2019). Safety Data Sheet for Methoxyamine Hydrochloride.
-
TCI Chemicals. (2023). Safety Data Sheet for N-Methyl-2-(4-methoxyphenyl)ethylamine.
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Fisher Scientific. (2025). Safety Data Sheet for (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros,.
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Sigma-Aldrich. (2025). Safety Data Sheet.
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Wikipedia. (n.d.). GHS hazard statements.
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Deepak Nitrite. (2023). Safety Data Sheet for Methoxylamine Hydrochloride solution.
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ChemScence. (n.d.). Safety Information for (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride.
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
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PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
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ChemRadar. (n.d.). GHS Classification Search Tool.
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Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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American Society of Health-System Pharmacists (ASHP). (n.d.). Personal Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
